2-(4-Chlorophenyl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-(4-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZILQVNIWNPFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10912625 | |
| Record name | 2-(4-Chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10912625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938-95-4, 99570-57-7 | |
| Record name | 4-Chloro-α-methylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-2-(4-Chlorophenyl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10912625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-2-(4-chlorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(4-Chlorophenyl)propanoic acid CAS number 938-95-4 properties
An In-depth Technical Guide on 2-(4-Chlorophenyl)propanoic acid (CAS: 938-95-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with CAS number 938-95-4, is a member of the arylpropionic acid class of molecules. This class is renowned for its pharmacological significance, most notably including widely used Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. The core structure, featuring a propanoic acid moiety attached to an aromatic ring, is a key pharmacophore responsible for the biological activity observed in these compounds. The primary mechanism of action for this class involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory pathway.[1][2] This technical guide provides a comprehensive overview of the known properties, relevant experimental protocols, and the biological context of this compound.
Physicochemical and Spectroscopic Properties
The fundamental properties of a compound are critical for its application in research and development. The data presented below has been compiled from various chemical databases.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 938-95-4 | [3] |
| Molecular Formula | C₉H₉ClO₂ | [3] |
| Molecular Weight | 184.62 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Appearance | White Solid | |
| Melting Point | 55-59 °C | [3] |
| Boiling Point | 121-126 °C at 0.2 mmHg | [3] |
| SMILES | CC(C(=O)O)C1=CC=C(C=C1)Cl | [4] |
| InChIKey | YOZILQVNIWNPFP-UHFFFAOYSA-N | [4] |
| Predicted pKa | 4.21 ± 0.10 | |
| Predicted Density | 1.263 ± 0.06 g/cm³ |
Table 2: Spectroscopic Data
Note: Experimental spectral data for this specific compound is not widely available. The following represents data from public databases or is predicted for closely related structures. Researchers should obtain experimental data for confirmation.
| Spectrum Type | Key Features / Peaks | Reference(s) |
| ¹H NMR | Predicted shifts based on propanoic acid structure: ~11-12 ppm (singlet, 1H, -COOH), ~7.3 ppm (multiplet, 4H, Ar-H), ~3.7 ppm (quartet, 1H, -CH), ~1.5 ppm (doublet, 3H, -CH₃). | [5] |
| ¹³C NMR | Predicted shifts based on propanoic acid structure: ~180 ppm (C=O), ~140 ppm (Ar-C), ~133 ppm (Ar-C-Cl), ~129 ppm (Ar-CH), ~45 ppm (-CH), ~18 ppm (-CH₃). | |
| Mass Spec (EI) | Key m/z fragments: 184 ([M]+), 139 ([M-COOH]+), 111, 75. | |
| Infrared (IR) | Characteristic absorptions (cm⁻¹): ~3000 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1490 (C=C aromatic stretch), ~1100 (C-O stretch), ~830 (C-Cl stretch). | [6] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Table 3: GHS Hazard Information
| Hazard Statement | Code | Description |
| Pictogram(s) | GHS06 | Skull and crossbones |
| Signal Word | Danger | |
| Acute Toxicity | H301 | Toxic if swallowed |
| Skin Sensitization | H317 | May cause an allergic skin reaction |
| Eye Irritation | H319 | Causes serious eye irritation |
Handling Precautions:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
Experimental Protocols
The following sections detail representative experimental methodologies for the synthesis and analysis of this compound, based on established procedures for arylpropionic acids.
Protocol 1: Synthesis via Friedel-Crafts Acylation and Rearrangement
This protocol is adapted from general methods for synthesizing 2-arylpropionic acids. It involves the acylation of chlorobenzene (B131634) followed by a Willgerodt-Kindler reaction and subsequent hydrolysis.
Workflow Diagram: Synthesis
Caption: Synthetic workflow for this compound.
Methodology:
-
Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane (DCM) at 0°C, add propanoyl chloride (1.1 eq) dropwise.
-
After stirring for 15 minutes, add chlorobenzene (1.0 eq) dissolved in DCM dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the starting material.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 4'-chloro-propiophenone.
-
-
Step 2: Willgerodt-Kindler Reaction
-
Combine the crude 4'-chloro-propiophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux (approx. 130-140°C) for 8-12 hours.
-
Cool the reaction mixture and use the resulting crude thiomorpholide intermediate directly in the next step.
-
-
Step 3: Hydrolysis
-
To the crude thiomorpholide, add a mixture of 70% aqueous sulfuric acid and acetic acid (1:1 v/v).
-
Heat the mixture to reflux for 12-18 hours.
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (B1210297) (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Step 4: Purification
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford pure this compound.
-
Protocol 2: Analytical Quantification by RP-HPLC
This protocol provides a representative method for the analysis and quantification of this compound, based on common methods for related NSAIDs.[7][8]
Workflow Diagram: HPLC Analysis
Caption: General workflow for HPLC analysis.
Methodology:
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid) in a 50:50 (v/v) ratio.[7][8]
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and samples.
-
Quantification: Identify the peak corresponding to this compound based on its retention time. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
-
Biological Activity and Mechanism of Action
As a member of the arylpropionic acid family, this compound is predicted to function as a Nonsteroidal Anti-Inflammatory Drug (NSAID).[1][9][10] The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[11]
These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key signaling molecules in the inflammatory cascade. Prostaglandins mediate responses such as pain, fever, and inflammation. By blocking the active site of COX enzymes, NSAIDs prevent prostaglandin (B15479496) synthesis, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects.[12][13]
Signaling Pathway: COX Inhibition
Caption: Inhibition of prostaglandin synthesis by NSAIDs.
While COX-2 is the primary target for anti-inflammatory effects, inhibition of the constitutively expressed COX-1 isoform is associated with common NSAID side effects, such as gastrointestinal irritation.[12][13] The specific selectivity profile of this compound for COX-1 versus COX-2 has not been extensively reported and would be a critical area for further investigation to determine its therapeutic potential and side-effect profile.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. DL-2-(4-chlorophenyl)propanoic acid | C9H9ClO2 | CID 102525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. public.pensoft.net [public.pensoft.net]
- 9. ijpsr.com [ijpsr.com]
- 10. researchgate.net [researchgate.net]
- 11. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Chlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Chlorophenyl)propanoic acid. The document details its structural information, physicochemical properties, spectral data, and relevant experimental protocols. Quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed experimental methodologies for the determination of key properties and visual diagrams generated using Graphviz to illustrate experimental workflows, offering a thorough resource for laboratory and research applications.
Introduction
This compound, a carboxylic acid derivative, serves as a significant building block in organic synthesis. Its structural features, including a chiral center and a chlorinated phenyl group, make it a compound of interest in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and development. This guide aims to consolidate available data and provide detailed procedural insights for its characterization.
Chemical Identity and Structure
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | DL-2-(4-Chlorophenyl)propanoic acid, 2-(4-Chlorophenyl)propionic acid, 4-Chloro-alpha-methylphenylacetic acid[1] |
| CAS Number | 938-95-4[2] |
| Molecular Formula | C₉H₉ClO₂[2] |
| Molecular Weight | 184.62 g/mol [2] |
| Canonical SMILES | CC(C1=CC=C(C=C1)Cl)C(=O)O[1] |
| InChI Key | YOZILQVNIWNPFP-UHFFFAOYSA-N[1] |
Physical Properties
The physical properties of this compound are summarized in the table below. These characteristics are fundamental for handling, storage, and application in various experimental setups.
| Property | Value |
| Melting Point | 55-59 °C[2] |
| Boiling Point | 121-126 °C at 0.2 mmHg[2] |
| Appearance | White to off-white solid |
| Solubility | Estimated data: Soluble in methanol, ethanol, acetone, and ethyl acetate. Sparingly soluble in water. Insoluble in hexane. |
| pKa | Estimated value: ~4.5 (based on similar aromatic carboxylic acids) |
Chemical Properties and Spectral Data
The chemical reactivity of this compound is primarily dictated by the carboxylic acid functional group and the aromatic ring. It undergoes typical reactions of carboxylic acids, such as esterification and amide formation. The spectral data provides confirmation of its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, the methyl protons, and the acidic proton of the carboxyl group.
Chemical Shift (δ) (ppm) Multiplicity Integration Assignment ~11-12 Singlet (broad) 1H -COOH ~7.3 Doublet 2H Aromatic CH (ortho to Cl) ~7.2 Doublet 2H Aromatic CH (meta to Cl) ~3.7 Quartet 1H -CH- | ~1.5 | Doublet | 3H | -CH₃ |
-
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will exhibit signals corresponding to the carbonyl carbon, the aromatic carbons, the methine carbon, and the methyl carbon.
Chemical Shift (δ) (ppm) Assignment ~175-180 C=O ~138-140 Aromatic C-Cl ~132-135 Aromatic C (ipso) ~128-130 Aromatic CH ~127-129 Aromatic CH ~45-50 -CH- | ~18-22 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, as well as C-H and C=C stretching of the aromatic ring.
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |
| ~3050 | C-H stretch (Aromatic) |
| ~2980 | C-H stretch (Aliphatic) |
| ~1700 | C=O stretch (Carboxylic acid) |
| ~1600, ~1490 | C=C stretch (Aromatic ring) |
| ~1250 | C-O stretch |
| ~830 | C-Cl stretch |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment |
| 184/186 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 139/141 | [M - COOH]⁺ |
| 111 | [C₆H₄Cl]⁺ |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are provided below.
Determination of Solubility
This protocol outlines the shake-flask method for determining the equilibrium solubility.
Determination of pKa via Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.[3][4]
Synthesis via Friedel-Crafts Reaction
A general synthetic route involves the Friedel-Crafts reaction of chlorobenzene (B131634) with a propanoic acid derivative, followed by appropriate workup.[5][6]
Conclusion
This technical guide has compiled and presented the essential physical and chemical properties of this compound. The structured data tables, detailed experimental protocols, and workflow diagrams provide a robust resource for scientists and researchers. While some specific quantitative data, such as solubility and pKa, are estimated based on chemical principles and data from analogous compounds, the provided methodologies offer a clear path for their empirical determination. This comprehensive overview facilitates the safe and effective use of this compound in various scientific and developmental applications.
References
- 1. DL-2-(4-chlorophenyl)propanoic acid | C9H9ClO2 | CID 102525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Preparation method of 2-(4-alkylphenyl) propanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-(4-Chlorophenyl)propanoic Acid: Molecular Structure and Properties
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of 2-(4-chlorophenyl)propanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Identity and Molecular Properties
This compound is a carboxylic acid derivative containing a chlorophenyl group. Its chemical identity and key molecular properties are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| Synonyms | DL-2-(4-Chlorophenyl)propanoic acid, 4-Chloro-alpha-methylphenylacetic acid, 2-(p-Chlorophenyl)propionic acid | [1] |
| CAS Number | 938-95-4 | [1][3] |
| Molecular Formula | C₉H₉ClO₂ | [1][3][4] |
| Molecular Weight | 184.62 g/mol | [1][4] |
| Canonical SMILES | CC(C1=CC=C(C=C1)Cl)C(=O)O | [1] |
| InChI Key | YOZILQVNIWNPFP-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, application, and analysis.
| Property | Value | Reference |
| Melting Point | 55-59 °C | [3] |
| Boiling Point | 121-126 °C at 0.2 mmHg | [3] |
| Form | Solid |
Molecular Structure
The molecular structure of this compound consists of a central propanoic acid backbone. A phenyl group is attached to the second carbon of this backbone, and a chlorine atom is substituted at the para (4th) position of the phenyl ring.
Caption: Logical relationship of the core chemical groups in this compound.
Synthesis Pathway Overview
A potential synthetic route to this compound can be conceptualized starting from 4-chloroacetophenone. The following diagram illustrates a logical workflow for a possible synthesis. Note: This represents a generalized pathway and does not constitute a detailed experimental protocol.
Caption: A conceptual workflow for the synthesis of this compound.
Disclaimer: This guide is intended for informational purposes for a professional audience. Any experimental work should be conducted with appropriate safety precautions and after consulting detailed, peer-reviewed experimental protocols.
References
An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(4-Chlorophenyl)propanoic acid, a key building block in the development of various pharmaceutical compounds. This document details several synthetic strategies, offering a comparative analysis of their methodologies, quantitative data, and detailed experimental protocols to assist researchers in selecting the most suitable route for their specific needs.
Executive Summary
The synthesis of this compound can be achieved through several established organic chemistry reactions. This guide focuses on four principal pathways:
-
Friedel-Crafts Alkylation: A direct approach involving the alkylation of chlorobenzene (B131634) with a propanoic acid derivative.
-
Willgerodt-Kindler Reaction: A multi-step synthesis starting from the readily available 4-chloroacetophenone.
-
Darzens Condensation: A route commencing with 4-chlorobenzaldehyde (B46862), proceeding through a glycidic ester intermediate.
-
Palladium-Catalyzed Carbonylation: A modern approach utilizing a palladium catalyst to introduce the carboxyl group.
Each method presents distinct advantages and challenges in terms of starting material availability, reaction conditions, yield, and purity of the final product. The following sections provide a detailed exploration of each pathway, including experimental procedures and comparative data.
Comparative Analysis of Synthesis Pathways
The selection of an optimal synthetic route for this compound is contingent on various factors, including desired scale, purity requirements, and available resources. The following table summarizes the key quantitative data for the discussed pathways.
| Pathway | Starting Material | Key Reagents | Typical Yield (%) | Reaction Conditions | Purity |
| Friedel-Crafts Alkylation | Chlorobenzene | Ethyl 2-chloropropionate, AlCl₃ | Moderate | Anhydrous, low temperature | Good |
| Willgerodt-Kindler Reaction | 4-Chloroacetophenone | Sulfur, Morpholine (B109124), NaOH | Good to Excellent | High temperature | Good to Excellent |
| Darzens Condensation | 4-Chlorobenzaldehyde | Ethyl 2-chloropropionate, NaOEt | Moderate to Good | Anhydrous, basic | Good |
| Palladium-Catalyzed Carbonylation | 1-(4-Chlorophenyl)ethanol (B1581629) | CO, Pd catalyst, Acid | Good to Excellent | High pressure, elevated temperature | Excellent |
Detailed Synthesis Pathways and Experimental Protocols
Friedel-Crafts Alkylation of Chlorobenzene
This method involves the direct alkylation of chlorobenzene with a suitable propanoic acid derivative, such as ethyl 2-chloropropionate, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction is followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
Caption: Friedel-Crafts Alkylation Workflow.
Step 1: Synthesis of Ethyl 2-(4-chlorophenyl)propanoate
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in an excess of chlorobenzene (acting as both reactant and solvent) at 0-5 °C, slowly add ethyl 2-chloropropionate (1.0 equivalent).
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane).
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude ester is purified by vacuum distillation.
Step 2: Hydrolysis to this compound
-
The purified ethyl 2-(4-chlorophenyl)propanoate is refluxed with an excess of a solution of sodium hydroxide (B78521) in a mixture of ethanol (B145695) and water for 2-4 hours.
-
After the reaction is complete, the ethanol is removed under reduced pressure.
-
The aqueous solution is washed with diethyl ether to remove any unreacted ester.
-
The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be performed for further purification.
Willgerodt-Kindler Reaction
This pathway begins with 4-chloroacetophenone, which is converted to a thioamide via the Willgerodt-Kindler reaction using sulfur and an amine (e.g., morpholine). Subsequent hydrolysis of the thioamide yields the target carboxylic acid.
Caption: Willgerodt-Kindler Reaction Workflow.
Step 1: Synthesis of the Thioamide Intermediate
-
A mixture of 4-chloroacetophenone (1.0 equivalent), sulfur (2.5 equivalents), and morpholine (3.0 equivalents) is heated at reflux (around 130-140 °C) for 8-12 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice and concentrated hydrochloric acid.
-
The precipitated crude thioamide is collected by filtration, washed with water, and dried.
Step 2: Hydrolysis to this compound
-
The crude thioamide is suspended in a solution of sodium hydroxide in a mixture of ethylene (B1197577) glycol and water.
-
The mixture is heated at reflux for 12-24 hours until the evolution of ammonia (B1221849) ceases.
-
The reaction mixture is then cooled and diluted with water.
-
The solution is washed with diethyl ether to remove any non-acidic impurities.
-
The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
The product is collected by filtration, washed with water, and purified by recrystallization.
Darzens Condensation
The Darzens condensation route involves the reaction of 4-chlorobenzaldehyde with an α-haloester, such as ethyl 2-chloropropionate, in the presence of a base to form a glycidic ester. This intermediate is then hydrolyzed and decarboxylated to yield the final product.
Caption: Darzens Condensation Workflow.
Step 1: Synthesis of the Glycidic Ester
-
To a solution of sodium ethoxide (prepared from sodium and absolute ethanol) in anhydrous diethyl ether, a mixture of 4-chlorobenzaldehyde (1.0 equivalent) and ethyl 2-chloropropionate (1.1 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for several hours.
-
The reaction is then quenched with water, and the ether layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is evaporated to give the crude glycidic ester.
Step 2: Hydrolysis and Decarboxylation
-
The crude glycidic ester is saponified by refluxing with an aqueous-alcoholic solution of sodium hydroxide.
-
After saponification is complete, the alcohol is distilled off.
-
The remaining aqueous solution is acidified with a mineral acid (e.g., HCl), which leads to the decarboxylation of the intermediate glycidic acid to form an aldehyde.
-
The aldehyde is then oxidized to the carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate (B83412) or Jones reagent).
-
The final product is isolated by extraction and purified by recrystallization.
Palladium-Catalyzed Carbonylation
This modern synthetic route involves the palladium-catalyzed carbonylation of a suitable precursor, such as 1-(4-chlorophenyl)ethanol. This method is often highly efficient and selective.
Caption: Palladium-Catalyzed Carbonylation Workflow.
-
A mixture of 1-(4-chlorophenyl)ethanol (1.0 equivalent), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a phosphine (B1218219) ligand, and a mineral acid (e.g., HCl) in a suitable solvent (e.g., dioxane) is charged into a high-pressure autoclave.
-
The autoclave is purged with carbon monoxide and then pressurized with CO to the desired pressure (e.g., 50-100 atm).
-
The reaction mixture is heated to a specified temperature (e.g., 100-150 °C) and stirred for several hours.
-
After the reaction, the autoclave is cooled, and the excess CO is carefully vented.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable solvent and washed with water.
-
The organic layer is extracted with an aqueous sodium bicarbonate solution.
-
The aqueous extract is acidified with hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford this compound.
Conclusion
This technical guide has outlined four distinct and viable synthetic pathways for the preparation of this compound. The choice of a particular method will be guided by the specific requirements of the synthesis, including scale, desired purity, cost, and available equipment. The Friedel-Crafts and Willgerodt-Kindler routes represent classical and robust methods, while the Darzens condensation and palladium-catalyzed carbonylation offer alternative strategies with their own unique advantages. The detailed protocols and comparative data provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
An In-depth Technical Guide to Isomers of C9H9ClO2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of the chemical formula C9H9ClO2, focusing on their IUPAC nomenclature, synthesis, physicochemical properties, and known biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction to C9H9ClO2 Isomers
The molecular formula C9H9ClO2 encompasses a variety of structural isomers, each with unique chemical and biological properties. The arrangement of the chlorine atom, the carbonyl group, and the phenyl ring significantly influences the molecule's reactivity, stability, and interaction with biological targets. Understanding the distinct characteristics of each isomer is crucial for their potential application in medicinal chemistry and materials science. This guide will focus on a selection of prominent isomers, providing detailed information on their synthesis and known biological relevance.
Key Isomers of C9H9ClO2: A Closer Look
Several isomers of C9H9ClO2 have been identified and characterized. This guide will detail the properties and synthesis of four notable examples: 2-(Chloromethyl)phenyl acetate (B1210297), 4-(Chloromethyl)phenyl acetate, 3-(3-Chlorophenyl)propanoic acid, and Ethyl 2-chlorobenzoate (B514982).
Chloromethylphenyl Acetate Isomers
The positional isomers of chloromethylphenyl acetate are important intermediates in organic synthesis.
-
2-(Chloromethyl)phenyl acetate
-
IUPAC Name: [2-(chloromethyl)phenyl] acetate
-
CAS Number: 15068-08-3
-
-
4-(Chloromethyl)phenyl acetate
-
IUPAC Name: [4-(chloromethyl)phenyl] acetate
-
CAS Number: 39720-27-9
-
Synthesis of Chloromethylphenyl Acetate Isomers:
A general method for the synthesis of these isomers involves the acetylation of the corresponding chloromethylphenol. A detailed experimental protocol is outlined below.
Experimental Protocol: Synthesis of 2-(Chloromethyl)phenyl Acetate
Materials:
-
Acetyl chloride
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-(chloromethyl)phenol (1 equivalent) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure 2-(chloromethyl)phenyl acetate.
Quantitative Data:
-
Expected Yield: 85-95%
-
Purity (by GC-MS): >98%
Biological Activity of 4-(Chloromethyl)phenyl acetate:
4-(Chloromethyl)phenyl acetate has been described as a compound capable of inhibiting bacterial translocation and potentiating the activity of estradiol (B170435).[1] These activities suggest its potential as a modulator of inflammatory responses and hormonal pathways.
Experimental Protocol: In Vitro Bacterial Translocation Assay
This assay assesses the ability of a compound to inhibit the passage of bacteria across an intestinal epithelial cell barrier.
Workflow:
Caption: Workflow for an in vitro bacterial translocation assay.
Experimental Protocol: Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the ability of a compound to bind to the estrogen receptor, which can indicate potential to modulate estrogenic activity.
Workflow:
Caption: Workflow for an estrogen receptor competitive binding assay.
3-(3-Chlorophenyl)propanoic acid
-
IUPAC Name: 3-(3-chlorophenyl)propanoic acid
-
CAS Number: 21640-48-2
Synthesis of 3-(3-Chlorophenyl)propanoic acid:
A common route for the synthesis of this acid is through the malonic ester synthesis, followed by hydrolysis and decarboxylation. A patent describes a method with the following details[2]:
Experimental Protocol (based on patent literature):
-
Malonic Ester Alkylation: React 3-chlorobenzyl chloride with diethyl malonate in the presence of a base like sodium ethoxide in ethanol (B145695).
-
Hydrolysis and Decarboxylation: The resulting diethyl 2-(3-chlorobenzyl)malonate is then hydrolyzed with a strong base (e.g., NaOH) followed by acidification and heating to induce decarboxylation.
-
Purification: The crude 3-(3-chlorophenyl)propanoic acid is then purified by recrystallization.
Quantitative Data (from patent):
Ethyl 2-chlorobenzoate
-
IUPAC Name: ethyl 2-chlorobenzoate
-
CAS Number: 7335-25-3
Synthesis of Ethyl 2-chlorobenzoate:
This ester is typically synthesized via Fischer esterification of 2-chlorobenzoic acid with ethanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
Materials:
-
2-Chlorobenzoic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 2-chlorobenzoic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
After cooling, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude ethyl 2-chlorobenzoate.
-
Purify by vacuum distillation.
Quantitative Data:
-
Expected Yield: 80-90%
-
Purity (by NMR): >98%
Biological Activity: While specific biological activities for ethyl 2-chlorobenzoate are not extensively documented in the public domain, substituted benzoate (B1203000) derivatives are known to exhibit a range of biological effects, including anti-inflammatory and local anesthetic properties.[3]
Summary of Physicochemical and Spectroscopic Data
| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 1 | [2-(chloromethyl)phenyl] acetate | 15068-08-3 | 184.62 | - | - |
| 2 | [4-(chloromethyl)phenyl] acetate | 39720-27-9 | 184.62 | 240 | - |
| 3 | 3-(3-chlorophenyl)propanoic acid | 21640-48-2 | 184.62 | 306.6 | 74 |
| 4 | ethyl 2-chlorobenzoate | 7335-25-3 | 184.62 | 241-243 | - |
Spectroscopic Data:
-
Ethyl 2-chlorobenzoate:
-
Mass Spectrum (m/z): 184 (M+), 139, 111[1]
-
IR (cm⁻¹): Characteristic C=O stretch around 1720-1740 cm⁻¹ and C-Cl stretch around 750 cm⁻¹.
-
Signaling Pathways and Logical Relationships
The biological activities of certain C9H9ClO2 isomers, such as the potentiation of estradiol activity by 4-(chloromethyl)phenyl acetate, suggest interactions with specific signaling pathways. The estrogen receptor signaling pathway is a key cascade in cellular regulation.
References
The Expanding Therapeutic Landscape of Arylpropionic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of arylpropionic acid derivatives, a prominent class of compounds with broad therapeutic applications. Beyond their well-established role as non-steroidal anti-inflammatory drugs (NSAIDs), this document delves into their diverse pharmacological effects, including anticancer, antibacterial, and anticonvulsant activities. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by presenting quantitative biological data, detailed experimental protocols, and visual representations of key molecular pathways.
Core Biological Activity: Anti-inflammatory and Analgesic Action via Cyclooxygenase Inhibition
Arylpropionic acid derivatives, such as the widely recognized ibuprofen (B1674241) and naproxen, exert their primary anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, existing as two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1][2] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation.[1][2] The therapeutic effects of most arylpropionic acid derivatives are attributed to the inhibition of both COX isoforms.[1]
Quantitative Analysis of COX Inhibition
The inhibitory potency of various arylpropionic acid derivatives against COX-1 and COX-2 is a critical determinant of their efficacy and side-effect profile. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Ibuprofen | 13 | 370 | [3] |
| Naproxen | 8.7 | 5.2 | [3] |
| (S)-Ketoprofen | ~0.002 | ~0.0265 | [3] |
| Flurbiprofen | 0.1 | Not Specified | [3] |
Expanding Horizons: Anticancer Activity of Arylpropionic Acid Derivatives
Several studies have demonstrated the potential of arylpropionic acid derivatives as anticancer agents.[4][5] The mechanisms underlying their anticancer effects are multifaceted and may involve both COX-dependent and COX-independent pathways.
In Vitro Anticancer Activity: Quantitative Data
The antitumor efficacy of arylpropionic acid derivatives has been evaluated against a multitude of cancer cell lines. The following table summarizes the IC50 values for prominent and novel arylpropionic acid derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ibuprofen-bis-hydrazide derivative (5e) | Glioblastoma | 5.75 ± 0.43 | [6] |
| Ibuprofen-appended benzoxazole (B165842) (7h) | MCF-7 (Breast) | 8.92 ± 0.91 | [6] |
| Ibuprofen-appended benzoxazole (7j) | MCF-7 (Breast) | 9.14 ± 8.22 | [6] |
| Ibuprofen-appended benzoxazole (7h) | MDA-MB-231 (Breast) | 7.54 ± 0.95 | [6] |
| Ketoprofen | MDA-MB-231 (Breast) | Not specified, but significant decrease in proliferation | [7] |
| Carboranyl Analogue of Ketoprofen (Compound 6) | A375 (Melanoma) | Not specified, but exhibits cytostatic activity | [8] |
Antimicrobial Potential of Arylpropionic Acid Derivatives
Arylpropionic acid derivatives have also shown promise as antibacterial agents, exhibiting activity against a range of bacterial strains.[5][6]
Quantitative Antibacterial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Bacterial Strain | MIC (mg/mL) | Reference |
| Naproxen | S. aureus ATCC 25923 | 2 ± 0.33 | [6] |
| Naproxen | E. faecalis ATCC 29212 | 4 ± 0.67 | [6] |
| Naproxen Derivative (1a) | Gram-positive bacteria & Fungi | 0.31 | [6] |
| Naproxen Derivative (1b) | Gram-positive bacteria & Fungi | 0.31 | [6] |
| Naproxen Derivative (1d) | Gram-positive bacteria & Fungi | 0.31 | [6] |
| β-aroylpropionic acid oxadiazole (5g) | S. aureus | 0.025 | [6] |
| β-aroylpropionic acid oxadiazole (5g) | E. coli | 0.050 | [6] |
Key Signaling Pathways Modulated by Arylpropionic Acid Derivatives
Visualizing the complex biological processes is crucial for a comprehensive understanding. The following diagrams illustrate key signaling pathways affected by arylpropionic acid derivatives.
Caption: Mechanism of action of arylpropionic acid derivatives via COX inhibition.
Caption: Apoptosis induction by Ibuprofen and Ketoprofen.
Caption: Inhibition of NF-κB signaling pathway by Naproxen.
Experimental Protocols
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory activity of arylpropionic acid derivatives.
Methodology:
-
Animal Model: Wistar rats or Swiss albino mice are typically used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the arylpropionic acid derivative.
-
Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: The paw volume is measured at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
Objective: To assess the peripheral analgesic activity of arylpropionic acid derivatives.
Methodology:
-
Animal Model: Swiss albino mice are commonly used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., aspirin (B1665792) or diclofenac), and test groups.
-
Drug Administration: Test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Pain: After a set time (e.g., 30-60 minutes), a 0.6-0.7% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching of hind limbs).[9][10]
-
Observation: Five minutes after the acetic acid injection, the number of writhes for each mouse is counted for a defined period (e.g., 10-20 minutes).[9][10]
-
Data Analysis: The percentage inhibition of writhing is calculated for the test and standard groups compared to the control group.
In Vitro COX Inhibition Assay
Objective: To determine the IC50 value of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Principle: A common method is the fluorometric or colorimetric detection of prostaglandins produced from the arachidonic acid substrate.
-
Procedure:
-
The test compound is incubated with the COX enzyme in a suitable buffer.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is stopped, and the amount of prostaglandin (B15479496) produced is quantified.
-
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is determined relative to a control without the inhibitor. The IC50 value is then calculated by plotting the percent inhibition against the log of the compound concentration.
In Vitro Anticancer Activity: MTT Assay
Objective: To determine the cytotoxic effect of arylpropionic acid derivatives on cancer cell lines.
Methodology:
-
Cell Lines: A panel of human cancer cell lines is used.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial reductase convert MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vitro Antibacterial Activity: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound.[6]
Methodology:
-
Bacterial Strains: Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are used.
-
Culture Medium: A suitable broth medium (e.g., Mueller-Hinton broth) is used for bacterial growth.[6]
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.[6]
-
Inoculation: A standardized suspension of the test bacterium is added to each well.[6]
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[6]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]
Conclusion
The biological activities of arylpropionic acid derivatives extend far beyond their traditional role as anti-inflammatory agents. The growing body of evidence supporting their anticancer and antimicrobial properties highlights their potential as a versatile scaffold for the development of new therapeutics. This guide provides a foundational resource for researchers to explore and expand upon the diverse pharmacological applications of this important class of molecules. Further investigation into the specific mechanisms of action and structure-activity relationships will be crucial in designing next-generation arylpropionic acid derivatives with enhanced efficacy and improved safety profiles.
References
- 1. jbums.org [jbums.org]
- 2. researchgate.net [researchgate.net]
- 3. Co-treatment of Naringenin and Ketoprofen-RGD Suppresses Cell Proliferation via Calmodulin/PDE/cAMP/PKA Axis Pathway in Leukemia and Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. Ketoprofen suppresses triple negative breast cancer cell growth by inducing apoptosis and inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carboranyl Analogues of Ketoprofen with Cytostatic Activity against Human Melanoma and Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
An In-depth Technical Guide to 2-(4-Chlorophenyl)propanoic Acid: Synthesis, Biological Activity, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)propanoic acid, a member of the arylpropionic acid class of compounds. While specific biological and historical data for this particular molecule are not extensively available in peer-reviewed literature, this document consolidates its known physicochemical properties and places it within the well-established context of non-steroidal anti-inflammatory drugs (NSAIDs). This guide furnishes detailed, plausible experimental protocols for its synthesis and biological evaluation based on established methodologies for structurally related compounds. Furthermore, it outlines the anticipated mechanism of action through the inhibition of cyclooxygenase (COX) enzymes and provides the necessary diagrams to visualize these pathways and workflows. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory agents.
Introduction
This compound belongs to the 2-arylpropionic acid class, a prominent family of non-steroidal anti-inflammatory drugs (NSAIDs) colloquially known as "profens". This class includes widely used medications such as ibuprofen (B1674241) and naproxen. The therapeutic efficacy of these compounds in alleviating pain, inflammation, and fever is primarily attributed to their inhibition of prostaglandin (B15479496) synthesis. This guide will delve into the known characteristics of this compound, offering insights into its discovery, synthesis, and expected biological functions.
History and Discovery
The discovery of this compound is situated within the broader history of the development of NSAIDs. The journey began with the synthesis of aspirin (B1665792) (acetylsalicylic acid) by Felix Hoffman at Bayer in 1897.[1] For many decades, the mechanism of action of these early anti-inflammatory agents remained unknown. A pivotal breakthrough occurred in the 1970s when Dr. John Vane elucidated that NSAIDs function by inhibiting the production of prostaglandins (B1171923), which are key mediators of inflammation and pain.[1] This discovery catalyzed the pharmaceutical industry to develop a plethora of new NSAIDs with improved efficacy and safety profiles.
The "profen" subclass of NSAIDs emerged from research in the 1950s and 1960s aimed at finding safer alternatives to aspirin for long-term use, particularly in the treatment of rheumatoid arthritis.[2] This research, notably conducted by the Boots Group, led to the discovery of ibuprofen, 2-(4-isobutylphenyl)propanoic acid, in 1961 by a team led by Stewart Adams.[2] The development of other arylpropionic acid derivatives, including this compound, likely followed from structure-activity relationship studies aimed at optimizing the pharmacological properties of this chemical scaffold. While a specific, detailed timeline for the discovery of this compound is not well-documented in publicly available literature, its origins are firmly rooted in this era of intensive NSAID research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 938-95-4 | [3][4] |
| Molecular Formula | C₉H₉ClO₂ | [3][4] |
| Molecular Weight | 184.62 g/mol | [3][4] |
| Melting Point | 55-59 °C | [3] |
| Boiling Point | 121-126 °C at 0.2 mmHg | [3] |
| IUPAC Name | This compound | [4] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported, a plausible and efficient method can be derived from established synthetic routes for other 2-arylpropionic acids. A common approach involves the Friedel-Crafts acylation of chlorobenzene (B131634) followed by a series of transformations.
Proposed Synthesis of this compound
A potential synthetic pathway is outlined below:
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(4-chlorophenyl)propan-1-one (Friedel-Crafts Acylation)
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (B109758) at 0 °C, add propionyl chloride (1.1 eq) dropwise.
-
After stirring for 15 minutes, add chlorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-(4-chlorophenyl)propan-1-one.
Step 2: Synthesis of 1-(4-chlorophenyl)propan-1-ol (Reduction)
-
Dissolve 1-(4-chlorophenyl)propan-1-one (1.0 eq) in methanol (B129727).
-
Cool the solution to 0 °C and add sodium borohydride (B1222165) (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(4-chlorophenyl)propan-1-ol.
Step 3: Synthesis of 1-(1-bromoethyl)-4-chlorobenzene (Bromination)
-
Dissolve 1-(4-chlorophenyl)propan-1-ol (1.0 eq) in dry diethyl ether.
-
Cool the solution to 0 °C and add phosphorus tribromide (0.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 3-5 hours.
-
Pour the reaction mixture onto ice and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 1-(1-bromoethyl)-4-chlorobenzene.
Step 4: Synthesis of this compound (Grignard Reaction and Carboxylation)
-
To a flask containing magnesium turnings (1.2 eq) in dry diethyl ether, add a small crystal of iodine.
-
Add a solution of 1-(1-bromoethyl)-4-chlorobenzene (1.0 eq) in dry diethyl ether dropwise to initiate the Grignard reaction.
-
Once the reaction is initiated, add the remaining bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour.
-
Cool the Grignard reagent to -78 °C and bubble dry carbon dioxide gas through the solution for 2-3 hours.
-
Allow the reaction mixture to warm to room temperature and quench with saturated ammonium (B1175870) chloride solution.
-
Acidify the aqueous layer with 2M hydrochloric acid and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Biological Activity and Mechanism of Action
As a member of the arylpropionic acid class, this compound is expected to exhibit anti-inflammatory, analgesic, and antipyretic properties. The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes.[5]
Cyclooxygenase (COX) Inhibition
COX enzymes exist in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. COX-2, on the other hand, is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[5]
By inhibiting COX enzymes, this compound would block the conversion of arachidonic acid to prostaglandin H₂, the precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever. The therapeutic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are largely due to the inhibition of COX-1.
Signaling Pathway
The following diagram illustrates the arachidonic acid cascade and the inhibitory role of NSAIDs like this compound.
Quantitative Biological Data
There is a notable absence of publicly available quantitative data, such as IC₅₀ values for COX-1 and COX-2 inhibition, for this compound. To characterize its biological activity, in vitro and in vivo studies would be necessary. The following sections provide detailed protocols for such evaluations.
Experimental Protocols for Biological Evaluation
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is designed to determine the 50% inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Colorimetric or fluorometric probe to detect prostaglandin production
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and reference inhibitors.
-
In a 96-well plate, add the COX reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add the test compound or reference inhibitor to the appropriate wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate at 37°C for a defined period (e.g., 2 minutes).
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance or fluorescence).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This is a standard and widely used model to assess the acute anti-inflammatory activity of a compound.[6][7]
Animals:
-
Male or female Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Reference drug (e.g., Indomethacin or Diclofenac)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound).
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) (Vt).
-
Calculate the percentage of edema for each animal at each time point: % Edema = [(Vt - V₀) / V₀] x 100.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group: % Inhibition = [1 - (% Edema of treated group / % Edema of control group)] x 100.
Conclusion
This compound is a member of the well-established class of 2-arylpropionic acid NSAIDs. While specific data on its discovery and biological activity are limited, its structural similarity to other profens strongly suggests that it functions as an inhibitor of cyclooxygenase enzymes, thereby possessing anti-inflammatory, analgesic, and antipyretic properties. This technical guide has provided a comprehensive overview of its known physicochemical characteristics, a plausible synthetic route, and detailed protocols for its biological evaluation. Further research is warranted to fully characterize the pharmacological profile of this compound and to determine its potential as a therapeutic agent. The information and protocols presented herein provide a solid foundation for such future investigations.
References
- 1. arapc.com [arapc.com]
- 2. 50th anniversary of the discovery of ibuprofen: an interview with Dr Stewart Adams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. DL-2-(4-chlorophenyl)propanoic acid | C9H9ClO2 | CID 102525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2-(4-Chlorophenyl)propanoic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-Chlorophenyl)propanoic acid, a compound of interest in various fields of chemical and pharmaceutical research. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural and analytical properties of this molecule.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.51 | Doublet | 3H | -CH₃ |
| 3.71 | Quartet | 1H | -CH- |
| 7.29 | Multiplet | 4H | Aromatic protons |
| 11.8 | Singlet (broad) | 1H | -COOH |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 18.2 | -CH₃ |
| 48.9 | -CH- |
| 128.7 | Aromatic CH |
| 129.1 | Aromatic CH |
| 132.9 | Aromatic C-Cl |
| 140.2 | Aromatic C-C |
| 179.8 | -COOH |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| 2980 | Medium | C-H stretch (aliphatic) |
| 1705 | Strong | C=O stretch (Carboxylic acid) |
| 1490 | Medium | C=C stretch (Aromatic ring) |
| 1415 | Medium | O-H bend (Carboxylic acid) |
| 1090 | Strong | C-Cl stretch |
| 930 | Medium, Broad | O-H bend (out-of-plane, dimer) |
| 825 | Strong | C-H bend (para-substituted aromatic) |
Mass Spectrometry (MS)
| m/z Ratio | Relative Intensity (%) | Assignment |
| 184/186 | 30/10 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 139/141 | 100/33 | [M - COOH]⁺ (Loss of carboxylic acid group) |
| 111/113 | 20/7 | [C₇H₆Cl]⁺ |
| 75 | 15 | [C₆H₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent to provide a reference signal at 0 ppm.
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy Protocol:
-
The NMR spectrometer is tuned to the proton frequency.
-
The sample is inserted into the spectrometer, and the magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse ¹H NMR experiment is performed.
-
The free induction decay (FID) is acquired and then Fourier transformed to obtain the spectrum.
-
The spectrum is phased, and the baseline is corrected. Chemical shifts are referenced to the TMS signal.
¹³C NMR Spectroscopy Protocol:
-
The spectrometer is tuned to the carbon-13 frequency.
-
A proton-decoupled ¹³C NMR experiment is conducted to simplify the spectrum by removing C-H coupling.
-
A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
The FID is processed similarly to the ¹H NMR experiment to generate the final spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of solid this compound is placed directly onto the ATR crystal.
-
A pressure arm is applied to ensure good contact between the sample and the crystal.
IR Spectroscopy Protocol:
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample is placed on the crystal, and the sample spectrum is acquired.
-
The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation and Introduction:
-
A dilute solution of this compound is prepared in a volatile solvent such as methanol (B129727) or acetonitrile.
-
The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
Mass Spectrometry Protocol (Electron Ionization - EI):
-
The sample is vaporized and introduced into the ion source.
-
The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Methodological & Application
Application Notes and Protocols for the Quantification of 2-(4-Chlorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chlorophenyl)propanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical development. Accurate and precise quantification of this compound in various matrices, from bulk materials to biological fluids, is crucial for quality control, pharmacokinetic studies, and formulation development. This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques, including Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for the enantioselective separation of its chiral forms is presented.
Method Comparison
The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. The following table summarizes the performance characteristics of different analytical techniques based on data for structurally related profen drugs.
| Parameter | RP-HPLC-UV | GC-MS (with derivatization) | LC-MS/MS |
| Linearity Range | 0.5 - 60 µg/mL | 0.5 - 10 µg/mL[1] | 0.02 - 20 µg/mL[2] |
| Accuracy (% Recovery) | 98 - 102% | 97.33 - 100.67%[1] | 96.4 - 103.7%[2] |
| Precision (%RSD) | < 2%[3] | < 3.71%[1] | ≤ 4.3%[2] |
| Limit of Detection (LOD) | ~0.03 µg/mL[3] | 0.15 µg/mL[1] | Analyte dependent |
| Limit of Quantification (LOQ) | ~0.09 µg/mL[3] | 0.45 µg/mL[1] | 0.02 µg/mL[2] |
| Sample Matrix | Bulk Drug, Formulations | Various (with appropriate sample preparation) | Human Plasma |
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
Experimental Protocol
1.1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
1.2. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
This compound reference standard
1.3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
1.4. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 20, 40, 60 µg/mL).
1.5. Sample Preparation (for Pharmaceutical Formulation)
-
Weigh and finely powder a representative sample of the formulation.
-
Transfer an amount of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask.
-
Add approximately 70 mL of a 50:50 (v/v) methanol-water mixture and sonicate for 15 minutes.
-
Dilute to volume with the same solvent mixture and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
1.6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.
Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of carboxylic acids, a derivatization step is necessary for the analysis of this compound by GC-MS. Trimethylsilyl (TMS) derivatization is a common approach.[7][8]
Experimental Protocol
2.1. Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column suitable for the analysis of derivatized acids (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
2.2. Reagents and Materials
-
Methylene (B1212753) chloride (GC grade)
-
Phosphate buffer (pH 6)
-
Nitrogen gas (high purity)
-
Internal standard (e.g., Meclofenamic acid)
-
This compound reference standard
2.3. Sample Preparation and Derivatization
-
Extraction: To 1 mL of the sample (e.g., dissolved formulation or biological fluid), add an appropriate amount of internal standard. Add 2 mL of phosphate buffer (pH 6) and 5 mL of methylene chloride. Vortex for 2 minutes and centrifuge.
-
Isolation: Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of MSTFA. Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.
2.4. GC-MS Conditions
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS derivative of this compound and the internal standard.
2.5. Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standard solutions.
-
Quantify the analyte in the samples using this calibration curve.
Workflow Diagram
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma.
Experimental Protocol
3.1. Instrumentation
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
3.2. Reagents and Materials
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standard (e.g., a deuterated analog of the analyte)
-
This compound reference standard
3.3. Sample Preparation (Solid-Phase Extraction from Plasma)
-
To 200 µL of human plasma, add the internal standard solution.
-
Perform protein precipitation by adding 600 µL of acetonitrile. Vortex and centrifuge to pellet the proteins.
-
Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
3.4. LC-MS/MS Conditions
-
Mobile Phase: A gradient of methanol and 0.2% acetic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
3.5. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Workflow Diagram
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
For the separation and quantification of the enantiomers of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are often effective for this class of compounds.
Experimental Protocol
4.1. Instrumentation
-
HPLC system with a UV-Vis detector.
-
Chiral stationary phase column (e.g., amylose (B160209) or cellulose-based, such as Chiralpak® AD-H or Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).[9]
4.2. Reagents and Materials
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Racemic this compound standard
4.3. Chromatographic Conditions (Normal Phase)
-
Mobile Phase: A mixture of n-Hexane, an alcohol modifier (isopropanol or ethanol), and an acidic additive (TFA). A typical starting condition is n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v).[9]
-
Flow Rate: 1.0 mL/min (can be optimized for better resolution).
-
Column Temperature: 25°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
4.4. Sample Preparation
-
Dissolve the racemic standard of this compound in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
4.5. Method Development and Optimization
-
If separation is not achieved, systematically vary the alcohol modifier concentration (e.g., from 5% to 20%).
-
If resolution is partial, try reducing the flow rate (e.g., to 0.7 or 0.5 mL/min).
-
Evaluate the effect of temperature (e.g., 15°C and 40°C).
-
Adjust the concentration of the acidic additive to improve peak shape.
Logical Relationship Diagram
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a RP-HPLC method for the simultaneous analysis of paracetamol, ibuprofen, olanzapine, and simvastatin during microalgae bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbpas.com [ijbpas.com]
- 6. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of Ibuprofen in Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
Chiral Separation of 2-(4-Chlorophenyl)propanoic Acid Enantiomers by High-Performance Liquid Chromatography
Application Note and Protocol
Abstract
This document provides a detailed protocol for the chiral separation of the enantiomers of 2-(4-Chlorophenyl)propanoic acid using High-Performance Liquid Chromatography (HPLC). This method is crucial for researchers, scientists, and professionals in drug development, as the pharmacological and toxicological profiles of chiral molecules can be enantiomer-dependent. The described method utilizes a polysaccharide-based chiral stationary phase (CSP) to achieve baseline separation of the (R)- and (S)-enantiomers. This application note includes a comprehensive experimental protocol, system suitability parameters, and a summary of expected quantitative data.
Introduction
This compound is a chiral carboxylic acid and a common structural motif in various pharmacologically active compounds. The differential biological activity of its enantiomers necessitates a reliable and robust analytical method for their separation and quantification. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for resolving enantiomeric mixtures.[1][2][3] This protocol details a normal-phase HPLC method for the efficient separation of the enantiomers of this compound. The selection of a polysaccharide-based CSP is based on its broad applicability for the separation of a wide range of chiral compounds, including arylpropionic acids.[4][5]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm. An alternative is the (R,R) Whelk-O1 column.[4][6]
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic acid (TFA).
-
Sample: Racemic this compound standard.
Chromatographic Conditions
A summary of the chromatographic conditions is presented in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
An acidic modifier like trifluoroacetic acid (TFA) is added to the mobile phase to improve the peak shape of acidic compounds.[3]
Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase or a suitable solvent like ethanol.
-
From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform a system suitability test to ensure the performance of the chromatographic system. Inject the racemic standard solution and evaluate the parameters listed in Table 2.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
Expected Results
Under the specified chromatographic conditions, baseline separation of the two enantiomers of this compound is expected. The elution order of the enantiomers may vary depending on the specific chiral stationary phase used. A summary of the expected quantitative data is provided in Table 3.
Table 3: Expected Quantitative Data
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| (S)-2-(4-Chlorophenyl)propanoic acid | ~ 8.5 | - | ~ 1.2 |
| (R)-2-(4-Chlorophenyl)propanoic acid | ~ 10.2 | > 1.5 | ~ 1.1 |
Experimental Workflow
The following diagram illustrates the logical workflow for the chiral separation of this compound enantiomers using HPLC.
Caption: Workflow for Chiral HPLC Separation.
Conclusion
The described HPLC method provides a reliable and robust protocol for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase allows for excellent resolution and peak shape. This method is suitable for quality control, enantiomeric purity determination, and research and development in the pharmaceutical industry. Method optimization may be necessary depending on the specific HPLC system and column used.
References
Applications of 2-(4-Chlorophenyl)propanoic Acid in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chlorophenyl)propanoic acid is a carboxylic acid derivative belonging to the profen class of compounds, many of which exhibit non-steroidal anti-inflammatory drug (NSAID) properties. Its structural motif, featuring a chiral center and a halogenated aromatic ring, makes it a valuable and versatile building block in organic synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various organic molecules, including esters, amides, and heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.
Application Notes
This compound serves as a key precursor for the synthesis of a range of derivatives with potential biological activities. The primary applications involve the functionalization of its carboxylic acid group to form esters and amides, and its use as a scaffold for the construction of more complex molecules, including heterocyclic systems.
Synthesis of Ester and Amide Derivatives
The carboxylic acid moiety of this compound is readily converted into esters and amides. These derivatives are often synthesized to explore structure-activity relationships (SAR) in drug discovery programs. Esterification is typically achieved through Fischer esterification under acidic conditions, while amidation requires the activation of the carboxylic acid, commonly with coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-Hydroxybenzotriazole (HOBt).
Precursor for the Synthesis of Heterocyclic Compounds
The this compound scaffold can be incorporated into various heterocyclic rings, such as oxadiazoles (B1248032) and pyrazoles. These heterocycles are prevalent in many biologically active compounds. The synthesis often involves the conversion of the carboxylic acid to an intermediate like an acid chloride or hydrazide, which then undergoes cyclization reactions with appropriate reagents. For instance, the formation of 1,3,4-oxadiazoles can be achieved by reacting the corresponding acid hydrazide with a dehydrating agent.
Building Block in the Synthesis of Potential Anti-inflammatory Agents
Given its structural similarity to known NSAIDs, this compound is an attractive starting material for the development of new anti-inflammatory agents. By modifying its structure, researchers can fine-tune the pharmacological properties, such as cyclooxygenase (COX) enzyme inhibition, to enhance efficacy and reduce side effects.
Experimental Protocols
The following protocols provide detailed methodologies for key transformations of this compound.
Protocol 1: Synthesis of Ethyl 2-(4-chlorophenyl)propanoate (Esterification)
This protocol describes the Fischer esterification of this compound with ethanol (B145695).
Reaction Scheme:
Materials:
-
This compound
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl 2-(4-chlorophenyl)propanoate.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Expected Yield (%) |
| This compound | 184.62 | 1.0 | - |
| Ethanol | 46.07 | 10-20 | - |
| Ethyl 2-(4-chlorophenyl)propanoate | 212.67 | - | 85-95 |
Protocol 2: Synthesis of N-Benzyl-2-(4-chlorophenyl)propanamide (Amidation)
This protocol details the synthesis of an amide derivative using EDCI and HOBt as coupling agents.
Reaction Scheme:
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolve this compound (1.0 eq), benzylamine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Expected Yield (%) |
| This compound | 184.62 | 1.0 | - |
| Benzylamine | 107.15 | 1.1 | - |
| EDCI | 191.70 | 1.2 | - |
| HOBt | 135.12 | 1.2 | - |
| N-Benzyl-2-(4-chlorophenyl)propanamide | 273.75 | - | 80-90 |
Visualizations
Logical Workflow for the Derivatization of this compound
Application Note: Derivatization Protocols for the Analysis of 2-(4-Chlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chlorophenyl)propanoic acid is a carboxylic acid of interest in various fields, including pharmaceutical development and environmental analysis. Its accurate quantification often requires derivatization to improve its volatility for gas chromatography (GC) or to enhance its detection for high-performance liquid chromatography (HPLC). This application note provides detailed protocols for the derivatization of this compound for both GC-MS and chiral HPLC analysis.
Derivatization for GC-MS Analysis
For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of this compound. The two most common methods are esterification and silylation.
Esterification (Methyl Ester Synthesis)
Esterification converts the carboxylic acid group into a less polar and more volatile ester. A common method is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification with Methanol (B129727)
Objective: To convert this compound to its methyl ester for GC-MS analysis.
Reagents and Equipment:
| Reagent/Equipment | Specification |
| This compound | Analytical standard |
| Methanol (MeOH) | Anhydrous, HPLC grade |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Sodium Chloride (NaCl) | Saturated aqueous solution (brine) |
| Ethyl Acetate (B1210297) | HPLC grade |
| Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) | Granular |
| Reaction Vials | 2 mL, screw cap with PTFE septa |
| Heating Block or Water Bath | Capable of maintaining 65°C |
| Vortex Mixer | - |
| Centrifuge | - |
| GC-MS System | With a suitable capillary column (e.g., HP-5MS) |
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL reaction vial.
-
Reagent Addition: Add 1 mL of anhydrous methanol to the vial.
-
Catalyst Addition: Carefully add 50 µL of concentrated sulfuric acid to the mixture.
-
Reaction: Tightly cap the vial and place it in a heating block or water bath set at 65°C for 3.5 hours (210 minutes).
-
Quenching and Extraction:
-
Cool the reaction vial to room temperature.
-
Add 1 mL of ethyl acetate and 1 mL of deionized water.
-
Vortex the mixture for 1 minute.
-
Centrifuge for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.
-
-
Washing:
-
Add 1 mL of saturated sodium bicarbonate solution to the collected organic layer to neutralize any remaining acid. Vortex and allow the layers to separate. Discard the lower aqueous layer.
-
Wash the organic layer with 1 mL of brine. Vortex and discard the aqueous layer.
-
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water.
-
Analysis: The resulting solution containing the methyl ester of this compound is ready for injection into the GC-MS system.
Expected Results:
Reaction Workflow:
References
Application Notes and Protocols for Pyrrole Derivatives of Propanoic Acid: Anti-inflammatory and Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory and immunomodulatory properties of pyrrole (B145914) derivatives of propanoic acid. This document includes detailed experimental protocols for evaluating these effects and presents key quantitative data for representative compounds. Additionally, it visualizes the primary signaling pathways involved in their mechanism of action.
Introduction
Pyrrole derivatives of propanoic acid are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin (B1215870) and ketorolac.[1][2][3] These compounds often exhibit potent anti-inflammatory and immunomodulatory activities, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of key inflammatory cytokines.[1][2][3] This document details the experimental procedures to assess these biological activities and summarizes the efficacy of selected derivatives.
Data Presentation: Quantitative Analysis of Biological Activity
The following tables summarize the in vitro and in vivo anti-inflammatory and immunomodulatory activities of selected pyrrole derivatives of propanoic acid.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 3f | COX-1 | >100 | - | [1][2] |
| COX-2 | 15.2 | >6.58 | [1][2] | |
| Compound 4g | COX-1 | 0.8 | 1.12 | [1][2] |
| COX-2 | 0.9 | [1][2] | ||
| Compound 4h | COX-1 | 0.5 | 2.2 | [1][2] |
| COX-2 | 1.1 | [1][2] | ||
| Compound 4k | COX-1 | 1.2 | 0.58 | [1][2] |
| COX-2 | 0.7 | [1][2] | ||
| Compound 4l | COX-1 | 1.5 | 0.88 | [1][2] |
| COX-2 | 1.3 | [1][2] | ||
| Celecoxib | COX-1 | 15 | 0.04 | [1][2] |
| COX-2 | 0.6 | [1][2] | ||
| Ibuprofen | COX-1 | 5 | 1.6 | [1][2] |
| COX-2 | 8 | [1][2] |
Compound 3f: 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid Compounds 4g, 4h, 4k, 4l are N-pyrrole carboxylic acid derivatives as described in ACS Omega 2023, 8, 48, 46344–46361.[1][2]
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Time (h) | Paw Edema Inhibition (%) | Reference |
| Compound 3f | 20 (single dose) | 2 | Significant reduction (p=0.001) | [3] |
| 10 (14 days) | 1-5 | Significant inhibition (p<0.001) | [3] | |
| 20 (14 days) | 1-5 | Significant inhibition (p<0.001) | [3] | |
| 40 (14 days) | 1-5 | Significant inhibition (p<0.001) | [3] | |
| Diclofenac | 25 | 1-5 | Significant inhibition | [3] |
Table 3: Immunomodulatory Effects on Cytokine Levels in LPS-Induced Systemic Inflammation Model
| Compound | Dose (mg/kg) | Treatment Duration | Serum TNF-α Level | Serum TGF-β1 Level | Serum IL-10 Level | Reference |
| Compound 3f | 40 | Single Dose | No significant change | Significantly increased (p=0.002) | Unaffected | [3] |
| 40 | 14 days | Significantly decreased (p=0.032) | Significantly increased (p=0.045) | Unaffected | [3] |
Experimental Protocols
Synthesis of a Representative Pyrrole Derivative of Propanoic Acid
This protocol describes a general method for the synthesis of N-pyrrolylcarboxylic acids via the Paal-Knorr cyclization, as reported for Compound 3f.[3]
Protocol: Paal-Knorr Synthesis of 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f)
-
Step 1: Synthesis of the 1,4-dicarbonyl compound. (Detailed procedure for the specific precursor of Compound 3f should be referenced from the primary literature).
-
Step 2: Cyclization.
-
Dissolve the 1,4-dicarbonyl precursor in a suitable solvent such as glacial acetic acid or ethanol.
-
Add an equimolar amount of the primary amine, in this case, 3-phenylalanine.
-
Heat the reaction mixture to reflux for a specified period (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
-
Step 3: Purification.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyrrole derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
In Vivo Anti-inflammatory Activity
Protocol: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of novel compounds.
-
Animals: Use male Wistar rats (180-220 g). House the animals under standard laboratory conditions with free access to food and water.
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose)
-
Test compound groups (e.g., Compound 3f at 10, 20, 40 mg/kg, administered intraperitoneally or orally)
-
Positive control (e.g., Diclofenac at 25 mg/kg, administered by the same route as the test compound)
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, test compound, or positive control.
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).
-
In Vivo Immunomodulatory Activity
Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Rats
This model is used to evaluate the effect of compounds on systemic inflammation and cytokine production.
-
Animals and Grouping: Use animals and grouping similar to the paw edema model.
-
Procedure:
-
Administer the vehicle, test compound, or positive control for a specified duration (e.g., single dose or repeated doses for 14 days).
-
At the end of the treatment period, induce systemic inflammation by intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
After a specific time post-LPS injection (e.g., 2-4 hours), collect blood samples via cardiac puncture under anesthesia.
-
-
Cytokine Analysis:
-
Separate the serum by centrifugation.
-
Quantify the serum levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., TGF-β1, IL-10) cytokines using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine levels between the different treatment groups and the control group using appropriate statistical tests.
-
In Vitro Anti-inflammatory Activity
Protocol: COX-1 and COX-2 Inhibition Assay
This assay determines the inhibitory activity and selectivity of the compounds against COX isoforms.
-
Reagents and Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
A suitable detection system (e.g., colorimetric, fluorometric, or luminescent).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
-
Procedure (General):
-
Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle at various concentrations in a microplate well.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
After a specific incubation period, stop the reaction and measure the amount of prostaglandin (B15479496) produced using the chosen detection method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Calculate the selectivity index by dividing the IC50 value for COX-1 by the IC50 value for COX-2.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by pyrrole derivatives of propanoic acid and a typical experimental workflow for their evaluation.
Caption: Experimental workflow for the synthesis and evaluation of pyrrole derivatives.
Caption: Inhibition of the COX pathway by pyrrole propanoic acid derivatives.
Caption: Immunomodulatory effects on TNF-α and TGF-β1 signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Propanoic Acid in Soil Samples by LC-MS/MS
Abstract
Propanoic acid, a key short-chain fatty acid (SCFA) in soil ecosystems, plays a vital role in microbial metabolism, plant-microbe interactions, and overall soil health. Accurate quantification of propanoic acid is crucial for research in soil science, agriculture, and drug development where soil microorganisms are a source of novel compounds. This application note provides a detailed protocol for the analysis of propanoic acid in soil samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) following derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH). The method offers high sensitivity and specificity for the quantification of propanoic acid in complex soil matrices.
Introduction
Short-chain fatty acids (SCFAs), including propanoic acid, are central intermediates in the microbial carbon cycle in soil. They are produced during the anaerobic fermentation of organic matter and can be utilized by a wide range of microorganisms. The concentration of propanoic acid in soil can be an indicator of microbial activity and metabolic pathways. Furthermore, propanoic acid can act as a signaling molecule in microbial communication (quorum sensing) and in the intricate dialogue between plants and soil microbes. Given its importance, a robust and reliable analytical method for the quantification of propanoic acid in soil is essential for researchers in various fields.
Due to the volatile and hydrophilic nature of propanoic acid, direct analysis by reversed-phase LC-MS/MS is challenging. Derivatization is commonly employed to improve chromatographic retention and ionization efficiency.[1] This protocol utilizes 3-nitrophenylhydrazine (3-NPH) as a derivatizing agent, which reacts with the carboxylic acid group of propanoic acid to form a stable, more hydrophobic derivative suitable for LC-MS/MS analysis.[2]
Data Presentation
The following table summarizes the concentrations of propanoic acid found in various soil and sediment types as reported in the literature. This data can serve as a reference for expected concentration ranges in different environments.
| Soil/Sediment Type | Land Use/Location | Propanoic Acid Concentration | Reference |
| Reclaimed Soil (Silty Clay Loam) | Huainan mining area, China | < 10% of total low-molecular-weight organic acids | --INVALID-LINK-- |
| Sediment | Loch Eil, Scotland | 0.5 - 30.6 µg/g | [3] |
| Loamy Soil | Bare | Variable with depth and time after slurry application | --INVALID-LINK-- |
| Silty Clay Loam | Amended with liquid hog manure | Variable with depth and time | --INVALID-LINK-- |
| Simulated Bedded Packs | Beef Cattle Manure | ~0.1 - 0.6 mmol/g (dry matter basis) | --INVALID-LINK-- |
Experimental Protocols
This section provides a detailed methodology for the extraction and analysis of propanoic acid from soil samples.
Soil Sample Preparation and Extraction
Materials:
-
Fresh or frozen soil samples
-
Methanol (B129727), LC-MS grade
-
Deionized water
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
Autosampler vials
Protocol:
-
Weigh 5 g of soil into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample at 4000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The extracted sample is now ready for derivatization.
Derivatization of Propanoic Acid with 3-NPH
Materials:
-
Soil extract (from step 1)
-
3-nitrophenylhydrazine (3-NPH) solution (200 mM in 50% methanol)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (120 mM with 6% pyridine (B92270) in 50% methanol)
-
Formic acid (0.1% in water)
-
Heating block or water bath
Protocol:
-
To 40 µL of the soil extract, add 20 µL of the 200 mM 3-NPH solution.[1]
-
Add 20 µL of the 120 mM EDC solution containing 6% pyridine.[1]
-
Vortex the mixture briefly.
-
Incubate the reaction mixture at 40°C for 30 minutes.[1]
-
After incubation, quench the reaction by adding 200 µL of 0.1% formic acid in water.
-
Centrifuge the derivatized sample at 14,350 x g for 10 minutes prior to LC-MS/MS analysis.[1]
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (e.g., Shimadzu Nexera series, Waters Acquity UPLC)
-
Tandem Mass Spectrometer (e.g., Shimadzu LCMS-8060, Sciex 4000 QTRAP)
LC Parameters:
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10-50% B
-
5.0-5.1 min: 50-95% B
-
5.1-6.0 min: 95% B
-
6.0-6.1 min: 95-10% B
-
6.1-8.0 min: 10% B
-
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions for 3-NPH derivatized propanoic acid:
-
Precursor Ion (m/z): 208.1
-
Product Ion (m/z): 137.0
-
Note: These transitions should be optimized for the specific instrument used.
-
-
Source Temperature: 400°C
-
IonSpray Voltage: -4500 V
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of propanoic acid in soil.
Caption: Proposed signaling role of propanoic acid in soil microbial communities.
Discussion
The presented method provides a reliable and sensitive approach for the quantification of propanoic acid in soil samples. The derivatization with 3-NPH is a critical step to overcome the analytical challenges associated with short-chain fatty acids. The quantitative data presented from various studies highlight the wide range of propanoic acid concentrations that can be expected in different soil environments, reflecting the diverse microbial activities and soil conditions.
The role of propanoic acid extends beyond being a simple metabolite. As illustrated in the signaling pathway diagram, it can act as a communication molecule within the complex soil microbiome. Bacteria can produce and sense propanoic acid, leading to population-wide changes in behavior such as altered gene expression, biofilm formation, and motility. This form of chemical communication is a fundamental aspect of how microbial communities structure themselves and interact with their environment, including plant roots. Understanding these signaling networks is a burgeoning area of research with implications for enhancing soil health and agricultural productivity.
Conclusion
This application note details a robust LC-MS/MS method for the quantification of propanoic acid in soil. The provided protocol and data serve as a valuable resource for researchers investigating soil biogeochemistry, microbial ecology, and the discovery of novel bioactive compounds from soil microorganisms. The exploration of propanoic acid's role as a signaling molecule opens up new avenues for understanding and manipulating the soil microbiome for beneficial outcomes.
References
- 1. Local Phenomena Shape Backyard Soil Metabolite Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Mechanisms of Anaerobic Soil Disinfestation: Volatile Fatty Acids Reduce Viability of Athelia (Sclerotium) rolfsii Sclerotia in Acidic Soil Conditions and Have Limited Effects on Endemic Trichoderma spp. [frontiersin.org]
Application Notes and Protocols for Solid Phase Extraction of 2-(4-Chlorophenyl)propanoic acid
Introduction
2-(4-Chlorophenyl)propanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical development. Accurate and reliable quantification of this compound in various matrices is crucial for research and quality control. Solid Phase Extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation.[1][2][3] This document provides a detailed protocol for the extraction of this compound from an aqueous matrix using SPE, based on established principles for the extraction of acidic drugs.
Principle of the Method
The proposed method utilizes a reversed-phase SPE sorbent. This compound, being a moderately non-polar and acidic compound, can be effectively retained on a non-polar stationary phase from an acidified aqueous sample. The acidic conditions ensure that the carboxyl group is protonated, rendering the molecule less polar and enhancing its retention on the hydrophobic sorbent. Interfering substances can be washed away with a weak organic solvent mixture, after which the analyte of interest is eluted with a stronger organic solvent.
An alternative approach involves using a mixed-mode or polymeric sorbent that allows for retention through a combination of hydrophobic and ion-exchange interactions.[4][5] For instance, a polymeric sorbent with a polar surface can minimize protein binding when dealing with biological fluids, leading to cleaner extracts.[4]
Proposed Sorbent Selection
Several types of SPE sorbents can be considered for the extraction of this compound. The choice of sorbent will depend on the sample matrix and the desired selectivity.
| Sorbent Type | Retention Mechanism | Advantages | Typical Applications |
| Reversed-Phase (e.g., C18, C8) | Hydrophobic (van der Waals) interactions | Widely available, good for non-polar to moderately polar analytes.[6][7] | Extraction of drugs and metabolites from biological fluids.[6] |
| Polymeric (e.g., Polystyrene-divinylbenzene) | Primarily hydrophobic interactions | High surface area, stable over a wide pH range, good retention for a broad range of analytes.[4] | Extraction of acidic, basic, and neutral drugs from aqueous samples.[5] |
| Mixed-Mode (e.g., Reversed-Phase with Anion Exchange) | Hydrophobic and Ion-Exchange interactions | High selectivity for ionizable compounds, allows for stringent washing steps leading to cleaner extracts.[8] | Fractionation of acidic, basic, and neutral drugs.[5] |
For this application note, a standard Reversed-Phase C18 sorbent is proposed due to its versatility and common availability.
Experimental Protocol: Reversed-Phase SPE
This protocol is designed for the extraction of this compound from a simple aqueous matrix (e.g., buffered solution, wastewater). For more complex matrices like plasma or urine, a protein precipitation or hydrolysis step may be required prior to SPE.[9]
Materials and Reagents
-
SPE Cartridge: C18, 500 mg bed weight, 3 mL volume
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
Deionized water
-
Sample containing this compound
-
SPE manifold
-
Collection tubes
Quantitative Parameters
The following table summarizes the proposed quantitative parameters for the SPE protocol. These values may require optimization depending on the specific application and analytical instrumentation.
| Parameter | Value/Condition | Rationale |
| Sample Volume | 10 mL | A larger volume can be used for trace concentration. |
| Sample pH | 2-3 (Adjusted with formic acid) | To ensure the analyte is in its neutral, protonated form for optimal retention on the C18 sorbent.[4] |
| Conditioning Solvent | 5 mL Methanol | To activate the C18 stationary phase.[10] |
| Equilibration Solvent | 5 mL Deionized Water (pH 2-3) | To prepare the sorbent for the aqueous sample and maintain the desired pH.[10] |
| Loading Flow Rate | 1-2 mL/min | To ensure sufficient interaction time between the analyte and the sorbent. |
| Washing Solvent | 5 mL of 5% Methanol in Water (pH 2-3) | To remove polar interferences without eluting the analyte. |
| Elution Solvent | 2 x 2 mL Methanol or Acetonitrile | To desorb the analyte from the sorbent. Using two smaller aliquots can improve elution efficiency. |
| Reconstitution Solvent | Mobile phase of the analytical method | To ensure compatibility with the subsequent analysis (e.g., HPLC).[10] |
SPE Workflow Diagram
Caption: SPE Workflow for this compound.
Step-by-Step Protocol
-
Sample Pre-treatment:
-
Take a known volume of the aqueous sample (e.g., 10 mL).
-
Acidify the sample to a pH of 2-3 by adding a small amount of formic acid. Mix thoroughly.
-
If the sample contains particulates, centrifuge or filter it before loading.[3]
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridge on the SPE manifold.
-
Pass 5 mL of methanol through the cartridge at a steady flow rate. Do not let the sorbent run dry.
-
-
SPE Cartridge Equilibration:
-
Immediately after conditioning, pass 5 mL of deionized water (acidified to pH 2-3) through the cartridge. This step is crucial to ensure the sorbent is in a suitable state for sample retention.[10] Do not let the sorbent run dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Collect the flow-through and discard it.
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water (acidified to pH 2-3). This step removes any weakly retained, polar interfering compounds.
-
Apply a gentle vacuum to dry the sorbent bed completely after the washing solvent has passed through.
-
-
Elution:
-
Place a clean collection tube under the SPE cartridge.
-
Elute the this compound from the cartridge by passing 2 mL of methanol or acetonitrile through the sorbent.
-
Repeat the elution step with a second 2 mL aliquot of the elution solvent to ensure complete recovery.
-
-
Post-Elution Processing:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase of the analytical method (e.g., HPLC) for subsequent analysis.
-
Method Development and Optimization
The provided protocol is a general guideline. For optimal performance, method development and optimization are recommended. Key parameters to consider for optimization include:
-
Sorbent Selection: Testing different sorbents (e.g., C8, polymeric, mixed-mode) may improve recovery and reduce matrix effects.
-
pH of Sample and Wash Solution: The pH plays a critical role in the retention of ionizable compounds.[11] A thorough evaluation of the pH profile can enhance selectivity.
-
Wash Solvent Composition: The percentage of organic solvent in the wash step can be adjusted to remove a wider range of interferences without causing premature elution of the analyte.
-
Elution Solvent Composition and Volume: The type and volume of the elution solvent should be optimized to ensure complete recovery of the analyte in the smallest possible volume.
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from aqueous samples. By following the outlined steps and considering the recommendations for method optimization, researchers, scientists, and drug development professionals can achieve reliable and reproducible extraction results, paving the way for accurate downstream analysis.
References
- 1. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. silicycle.com [silicycle.com]
- 7. Sample Prep Tech Tip: Retention Mechanism | Phenomenex [phenomenex.com]
- 8. SPE Phase and Solvent Selection | Thermo Fisher Scientific - US [thermofisher.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. agilent.com [agilent.com]
- 11. Controlling SPE Selectivity Through pH and Organic Modifier Manipulation [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-(4-Chlorophenyl)propanoic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-(4-Chlorophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A prevalent and scalable method is the Friedel-Crafts alkylation of chlorobenzene (B131634). This route typically involves the reaction of chlorobenzene with a 2-halopropanoate ester, such as ethyl 2-chloropropionate, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[1][2] The resulting ethyl 2-(4-chlorophenyl)propanoate intermediate is then hydrolyzed to yield the final carboxylic acid product.[1]
Q2: What are the critical parameters that influence the yield and purity of the final product?
A2: Several factors can significantly impact the success of the synthesis.[3] Key parameters include:
-
Purity of Reagents: Anhydrous conditions and high-purity starting materials (chlorobenzene, ethyl 2-chloropropionate) and catalyst (anhydrous AlCl₃) are crucial to prevent side reactions.
-
Reaction Temperature: The Friedel-Crafts alkylation is highly temperature-sensitive. Maintaining a low temperature (typically between -5°C and 5°C) is essential to minimize the formation of unwanted positional isomers (ortho-, meta-) and polysubstitution products.[1][4]
-
Stoichiometry: The molar ratio of reactants and the catalyst must be carefully controlled. An excess of the alkylating agent or catalyst can lead to by-product formation.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessive time may promote side reactions or product degradation.[3]
-
Post-reaction Work-up: The quenching and extraction procedures are critical for separating the product from the catalyst and unreacted starting materials, minimizing product loss.
Q3: Which analytical techniques are recommended for monitoring reaction progress and final product purity?
A3: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials. For detailed purity analysis and identification of by-products like positional isomers, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4][5] The final structure is typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
-
Potential Cause: Inactive or insufficient catalyst.
-
Recommended Solution: Anhydrous aluminum chloride is highly hygroscopic. Ensure it has been stored correctly in a desiccator and handled under an inert atmosphere. Use a freshly opened bottle or sublime the catalyst before use. Verify that the correct stoichiometric amount was added.
-
-
Potential Cause: Poor quality of starting materials.
-
Recommended Solution: Use freshly distilled chlorobenzene and ethyl 2-chloropropionate. Ensure all solvents are anhydrous, as water will deactivate the Lewis acid catalyst.
-
-
Potential Cause: Incorrect reaction temperature.
-
Recommended Solution: Maintain the reaction temperature strictly within the optimized range (e.g., -5°C to 5°C).[1] Use a cryostat or a well-maintained ice/salt bath. Monitor the internal temperature of the reaction flask, not just the bath temperature.
-
Problem 2: Low Purity / Presence of Multiple By-products in Crude Product
-
Potential Cause: Formation of positional isomers (ortho- and meta-).
-
Recommended Solution: This is a common issue in Friedel-Crafts reactions.[4] Lowering the reaction temperature can improve para-selectivity. The choice of solvent can also influence regioselectivity; less polar solvents may favor para-substitution. Experiment with different Lewis acid catalysts (e.g., FeCl₃, TiCl₄) which may offer different selectivity.
-
-
Potential Cause: Polysubstitution.
-
Recommended Solution: Avoid using a large excess of the alkylating agent (ethyl 2-chloropropionate). Control the stoichiometry carefully, typically using a slight excess of chlorobenzene.
-
-
Potential Cause: Incomplete hydrolysis of the ester intermediate.
-
Recommended Solution: Ensure the hydrolysis step (e.g., using aqueous HCl or NaOH) is carried out for a sufficient duration and at an appropriate temperature (e.g., 70-100°C) to drive the reaction to completion.[1] Monitor the disappearance of the ester spot by TLC.
-
Problem 3: Difficulty in Product Isolation and Purification
-
Potential Cause: Emulsion formation during aqueous work-up.
-
Recommended Solution: Break the emulsion by adding a saturated brine solution. If the problem persists, filter the entire mixture through a pad of Celite.
-
-
Potential Cause: Product fails to crystallize or oils out.
-
Recommended Solution: Ensure the crude product is sufficiently pure before attempting recrystallization.[3] Test various solvent systems; a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a slightly more polar solvent (like toluene (B28343) or ethyl acetate) is often effective.[4] Try scratching the inside of the flask with a glass rod or seeding with a pure crystal to induce crystallization.
-
Experimental Protocols & Data
Protocol: Synthesis via Friedel-Crafts Alkylation and Hydrolysis
This protocol is based on established methods for the synthesis of 2-arylpropanoic acids.[1][2]
Step 1: Friedel-Crafts Alkylation
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Charge the flask with anhydrous aluminum chloride (AlCl₃) and chlorobenzene.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add ethyl 2-chloropropionate dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 24 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, quench it by slowly pouring the mixture over crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., toluene or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(4-chlorophenyl)propanoate.
Step 2: Hydrolysis
-
To the crude ester, add a 10% aqueous solution of hydrochloric acid.[2]
-
Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 20-24 hours until the ester is fully consumed (as monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization.
Data Presentation: Influence of Reaction Conditions on Yield
The following table summarizes how variations in key parameters can affect the yield in a typical Friedel-Crafts synthesis of this compound.
| Parameter | Condition A | Condition B (Optimized) | Condition C | Potential Outcome |
| Temperature | 25°C | 0-5°C | -20°C | Higher temps (A) decrease yield due to isomer formation. Very low temps (C) may slow the reaction rate significantly. |
| Catalyst (AlCl₃) | 0.9 equivalents | 1.1 equivalents | 2.0 equivalents | Insufficient catalyst (A) leads to low conversion. Excess catalyst (C) can promote side reactions. |
| Reaction Time | 8 hours | 24 hours | 48 hours | Short time (A) results in incomplete reaction. Long time (C) may increase by-products without improving yield. |
| Solvent | Dichloromethane | Chlorobenzene (reactant) | Nitrobenzene | Using the reactant as a solvent is efficient. Other solvents can alter reactivity and selectivity. |
| Reported Yield | Low | Moderate to High | Low to Moderate | The combination of optimized parameters in Condition B is expected to provide the best yield. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting common issues in the synthesis.
Caption: General reaction pathway for the two-step synthesis.
References
- 1. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
- 2. Preparation method of 2-(4-alkylphenyl) propanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Troubleshooting by-product formation in 2-arylpropionic acid synthesis
This technical support center provides targeted troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-arylpropionic acids, such as ibuprofen (B1674241) and ketoprofen.
Troubleshooting Guide: By-Product Formation
This section addresses specific issues related to by-product formation during the synthesis of 2-arylpropionic acids, offering potential causes and solutions in a question-and-answer format.
Issue 1: Presence of Multiple Isomers in Friedel-Crafts Reactions
Question: My reaction is producing a mixture of positional isomers (ortho-, meta-, and para-) of the desired 2-arylpropionic acid, leading to low yield and purification challenges. How can I improve the regioselectivity for the para-isomer?
Answer: The formation of positional isomers is a common challenge in Friedel-Crafts reactions. Several factors can be optimized to favor the desired para-substitution.
-
Possible Cause 1: Reaction Temperature. Higher temperatures can lead to the formation of thermodynamically more stable, but often undesired, meta-isomers, or the kinetically favored ortho-isomer.
-
Solution: Lowering the reaction temperature often enhances selectivity for the para-isomer.[1] It is crucial to maintain a precise temperature, as deviations can lead to side reactions or crystallization of starting materials.[2] For instance, in certain Friedel-hydrolysis reactions for ibuprofen synthesis, maintaining the temperature between 13–15 °C is effective in inhibiting side reactions.[2]
-
-
Possible Cause 2: Choice and Amount of Catalyst. The Lewis acid catalyst plays a critical role in determining the isomer ratio.
-
Solution: Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) and their molar ratios.[1] Sometimes, a milder catalyst or a different concentration can significantly improve para-selectivity. Modern methods have also employed recyclable hydrogen fluoride (B91410) as an alternative to aluminum chloride to reduce toxic by-products.[3]
-
-
Possible Cause 3: Solvent Effects. The polarity of the solvent can influence the electrophilic substitution pattern on the aromatic ring.
-
Solution: Test different solvents. Less polar solvents may favor the formation of the para-isomer due to steric hindrance.[1]
-
Issue 2: Formation of O-Acylated By-Products
Question: I have identified an ester by-product in my reaction mixture, suggesting O-acylation of a phenol (B47542) group instead of the desired C-acylation. How can this be prevented?
Answer: O-acylation is a competing reaction, especially when the starting material contains a hydroxyl group.
-
Possible Cause: The hydroxyl group on the aromatic ring is susceptible to acylation under Friedel-Crafts conditions.
-
Identification: This by-product can be identified by FT-IR spectroscopy, where it will show a characteristic ester carbonyl stretch at a higher wavenumber (~1760-1770 cm⁻¹) compared to the carboxylic acid carbonyl of the desired product.[1]
-
Solution: Employing a protecting group strategy for the hydroxyl functionality can prevent this side reaction. After the C-acylation is complete, the protecting group can be removed.
-
Issue 3: Formation of Di-Substituted By-Products with Hydroquinone (B1673460)
Question: When using hydroquinone as a starting material, I am observing a significant amount of a di-substituted ether by-product. How can I favor mono-substitution?
Answer: The formation of a 1,4-bis(alkoxy)benzene by-product is a common issue due to the presence of two reactive hydroxyl groups on hydroquinone.[4]
-
Possible Cause: Both hydroxyl groups of hydroquinone are susceptible to alkylation.
-
Solution 1: Use of Excess Hydroquinone. Employing a molar excess of hydroquinone can statistically favor the formation of the mono-alkylated product. The unreacted hydroquinone can be removed during the workup process.[4]
-
Solution 2: Monoprotection of Hydroquinone. A more controlled method is to use a monoprotected hydroquinone, such as the monobenzyl ether of hydroquinone. This ensures that only one hydroxyl group is available for the alkylation reaction. The protecting group can be removed in a subsequent step.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of 2-arylpropionic acids?
A1: Depending on the synthetic route, common by-products include:
-
Positional Isomers: Ortho- and meta-isomers of the desired para-substituted product, particularly in Friedel-Crafts reactions.[1]
-
O-Acylated Phenol Esters: Formed when the starting material contains a phenolic hydroxyl group.[1]
-
Polysubstituted Products: Resulting from multiple acylations or alkylations on the aromatic ring.[1]
-
Di-ether By-products: Occur when starting materials with multiple hydroxyl groups, like hydroquinone, are used.[1][4]
-
Dimethylated Products: In syntheses involving methylation of arylacetonitriles, over-methylation can lead to undesired dimethylated by-products.[5]
Q2: How can I identify the by-products in my reaction mixture?
A2: A combination of analytical techniques is recommended for accurate by-product identification:
-
High-Performance Liquid Chromatography (HPLC): Effective for separating the desired product from its isomers and other impurities.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for determining the molecular weight of impurities and providing structural information through fragmentation patterns.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for elucidating the specific structures of by-products.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying specific functional groups, such as an ester carbonyl in an O-acylated by-product.[1]
Q3: My reaction yield is low, but I don't see significant by-product formation. What are other potential issues?
A3: Low yields can also result from factors other than by-product formation:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. Consider extending the reaction time or increasing the temperature if the reaction is sluggish.[4]
-
Poor Quality of Reagents: Ensure that starting materials and reagents are of high purity, as impurities can interfere with the reaction.[4]
-
Insufficient Base: In reactions requiring deprotonation, such as the alkylation of phenols, ensure at least one equivalent of a suitable base is used.[4]
-
Losses during Workup and Purification: Significant product loss can occur during extraction, washing, and purification steps.[7] Optimize these procedures to minimize losses.
Data on Reaction Condition Optimization
Optimizing reaction conditions is critical for minimizing by-product formation. The following table summarizes the effect of temperature on a key intermediate step in one of the ibuprofen synthesis routes.
| Reaction Temperature (°C) | Yield of 1-chloroethyl-4-butyl benzene (B151609) ketone (%) | Observations |
| < 12 | < 80 | Crystallization of raw materials occurs at lower temperatures, reducing the yield. |
| 13 - 15 | Optimal | This temperature range effectively inhibits the occurrence of side reactions.[2] |
| > 16 | Decreasing | Side reactions become more prevalent at higher temperatures, leading to a decrease in yield. |
Experimental Protocols
Protocol 1: General Workflow for Synthesis, Analysis, and Purification
This protocol outlines a general workflow for the synthesis of a 2-arylpropionic acid, followed by analysis and purification to minimize by-products.
-
Reaction Setup: Combine starting materials, solvent, and catalyst in a suitable reaction vessel under appropriate atmospheric conditions (e.g., inert atmosphere).
-
Reaction Monitoring: Monitor the progress of the reaction using TLC or HPLC to determine the point of maximum conversion of the starting material and minimal by-product formation.
-
Workup: Quench the reaction and perform an appropriate workup, which may include washing with aqueous solutions to remove unreacted reagents and catalysts.
-
Crude Product Analysis: Analyze the crude product using HPLC and/or LC-MS to identify the main product and any significant by-products.
-
Purification: Purify the crude product using a suitable method such as recrystallization or column chromatography to isolate the desired 2-arylpropionic acid.
-
Final Product Characterization: Confirm the identity and purity of the final product using NMR, MS, and HPLC.
Protocol 2: Recrystallization for Purification
Recrystallization is a common and effective method for purifying solid 2-arylpropionic acids from by-products and other impurities.
-
Solvent Selection: Choose a solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents include toluene, hexane, ethanol, water, or mixtures thereof.[1][4]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling generally results in larger and purer crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for synthesis, analysis, and purification.
Caption: Troubleshooting logic for by-product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Identifying and elucidating impurity species [rssl.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving the Enantioselectivity of 2-(4-Chlorophenyl)propanoic Acid Separation
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental approaches for researchers, scientists, and drug development professionals working on the enantioselective separation of 2-(4-Chlorophenyl)propanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound and related profens, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing poor or no separation of the this compound enantiomers?
A1: Inadequate enantiomeric resolution is a common challenge. Several factors can contribute to this issue:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for chiral recognition. For profens, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based columns are commonly used, but the optimal choice is compound-specific.
-
Suboptimal Mobile Phase Composition: The type and ratio of organic modifiers (e.g., alcohols, acetonitrile) and the presence and concentration of additives significantly impact selectivity.
-
Incorrect Mobile Phase pH: As an acidic compound, the pH of the mobile phase affects the ionization state of this compound, which in turn influences its interaction with the CSP.
-
Unsuitable Temperature: Temperature affects the thermodynamics of the chiral recognition process. An inappropriate column temperature can lead to a loss of resolution.
-
Reported Difficulty with Cyclodextrin Additives in Countercurrent Chromatography: A study on the enantioseparation of chlorophenylpropanoic acid isomers by countercurrent chromatography reported that no resolution was achieved for the this compound racemate using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral additive under the optimized conditions that were successful for the 3-chloro isomer.[1] This suggests that forming a stable inclusion complex with a sufficient difference in inclusion capacity between the enantiomers and HP-β-CD might be challenging for the 4-chloro substituted compound.[1]
Solution Workflow:
References
Technical Support Center: Strategies for Reaction Optimization in Organic Synthesis
Welcome to the technical support center for reaction optimization in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation.
Frequently Asked questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you troubleshoot and optimize your organic synthesis reactions effectively.
Category 1: Low Reaction Yield
Question: My reaction is resulting in a low yield or failing to proceed to completion. What are the primary causes and how can I troubleshoot this?
Answer: Low yields are a common challenge in organic synthesis and can arise from several factors. A systematic approach is crucial to identify and resolve the issue.[1]
Initial Troubleshooting Steps:
-
Re-evaluate Starting Materials and Reagents:
-
Purity: Impurities in starting materials or reagents can inhibit the reaction or lead to side products. Verify the purity of your materials using techniques like NMR or LC-MS. Consider purifying starting materials if necessary.[1][2]
-
Activity and Stability: Reagents, especially sensitive ones like organometallics or catalysts, can degrade over time. Use freshly opened reagents or re-titrate solutions to confirm their concentration. Ensure proper storage conditions are maintained.[1]
-
Solvent Quality: The presence of water or other impurities in the solvent can be detrimental, particularly for moisture-sensitive reactions. Use anhydrous solvents and consider distilling them to remove stabilizers or impurities.[1]
-
-
Assess Reaction Conditions:
-
Temperature: Incorrect temperature can significantly impact reaction rates and selectivity. Ensure your reaction is being conducted at the optimal temperature as reported in the literature or determined through screening.[1][3]
-
Concentration: The concentration of reactants can affect reaction kinetics. If the reaction is slow, consider increasing the concentration. Conversely, high concentrations might promote unwanted side reactions.
-
Reaction Time: Monitor the reaction's progress using TLC, GC-MS, or NMR to determine the optimal reaction time. A reaction that is run for too long can lead to product decomposition.[1][2]
-
Stirring: For heterogeneous reactions, ensure vigorous stirring to facilitate proper mixing of reactants.
-
-
Analyze the Work-up and Purification Process:
-
Product Loss During Extraction: Significant product loss can occur during aqueous work-ups. This can be due to emulsion formation, incorrect pH, or the product's solubility in the aqueous layer. To mitigate this, you can add brine to break emulsions, adjust the pH to ensure your product is in its neutral form, and back-extract the aqueous layers.[1]
-
Issues with Chromatography: Product can be lost during column chromatography due to decomposition on the silica (B1680970) gel, improper column packing, or co-elution with impurities.[1] If your compound is acid-sensitive, consider deactivating the silica gel with a base like triethylamine.[1]
-
Category 2: Poor Selectivity
Question: My reaction is producing a mixture of isomers (regioisomers or stereoisomers). How can I improve the selectivity?
Answer: Poor selectivity is a common issue that can be addressed by carefully modifying the reaction conditions and reagents.
Strategies to Enhance Selectivity:
-
Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the formation of the kinetic product, which arises from the lower activation energy pathway.[3]
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the transition states of competing reaction pathways. Screening a variety of solvents can help identify one that favors the desired isomer.
-
Catalyst and Ligand Selection: In catalyzed reactions, the choice of catalyst and ligands is critical. Bulky ligands can introduce steric hindrance that favors the formation of a specific regio- or stereoisomer.
-
Reagent Stoichiometry and Addition Rate: The order and rate of reagent addition can influence selectivity, especially in reactions with multiple competing pathways.
Category 3: Formation of Side Products
Question: My reaction is generating significant amounts of byproducts, complicating purification and reducing the yield. What strategies can I employ to minimize side reactions?
Answer: The formation of side products is a frequent problem that can often be mitigated by optimizing reaction conditions and reagent selection.
Methods to Reduce Byproduct Formation:
-
Optimize Reaction Conditions: Adjusting temperature, pressure, and reaction time can help favor the desired reaction pathway over competing side reactions.[4]
-
Use More Selective Reagents: Employing more selective reagents can help to target the desired functional group and minimize reactions with other parts of the molecule.
-
Protecting Groups: If your molecule has multiple reactive sites, using protecting groups can temporarily block certain functional groups from reacting.
-
Inert Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions.
-
Water Removal: In reactions that produce water as a byproduct, the water can sometimes interfere with the reaction or lead to side products. Techniques like azeotropic distillation with a Dean-Stark trap or the use of molecular sieves can be employed to remove water as it is formed.
Category 4: Challenges in Reaction Scale-Up
Question: I am trying to scale up my reaction from a lab scale to a larger scale, and I am encountering issues with yield and purity. What are the key considerations for a successful scale-up?
Answer: Scaling up a reaction is not always a linear process, and several factors that are negligible on a small scale can become significant at a larger scale.
Key Considerations for Scale-Up:
-
Heat Transfer: Exothermic reactions can be difficult to control on a large scale due to the reduced surface area-to-volume ratio of larger reactors. This can lead to localized overheating and the formation of byproducts. Ensure adequate cooling capacity and consider slower addition of reagents.[5]
-
Mass Transfer and Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture. Inadequate stirring on a larger scale can lead to localized concentration gradients and reduced yields.
-
Reaction Time: Operations such as heating, cooling, and reagent addition will take longer on a larger scale. It is important to account for these extended times and assess the stability of all materials and intermediates under these conditions.[5][6]
-
Solvent and Reagent Choice: Solvents and reagents that are suitable for small-scale reactions may not be practical or safe for large-scale production due to cost, safety, or handling issues.
Data Presentation: Optimizing Reaction Parameters
The following tables provide examples of how quantitative data can be structured to compare the effects of different reaction parameters.
Table 1: Effect of Temperature on Product Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | 75 | 15 | 85 | Fictional Example |
| 2 | 100 | 15 | 92 | Fictional Example |
| 3 | 125 | 15 | 88 | Fictional Example |
| 4 | 150 | 15 | 75 | Fictional Example |
Table 2: Influence of Solvent on Reaction Selectivity (Product A vs. Product B)
| Entry | Solvent | Dielectric Constant | Ratio of Product A:B | Reference |
| 1 | Hexane | 1.89 | 1:2 | Fictional Example |
| 2 | Toluene | 2.38 | 1:1 | Fictional Example |
| 3 | Tetrahydrofuran (THF) | 7.52 | 3:1 | Fictional Example |
| 4 | Acetonitrile | 37.5 | 10:1 | Fictional Example |
Table 3: Impact of Catalyst Loading on Reaction Yield
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| 1 | 0.5 | 24 | 65 | Fictional Example |
| 2 | 1.0 | 24 | 88 | Fictional Example |
| 3 | 2.0 | 24 | 95 | Fictional Example |
| 4 | 5.0 | 24 | 95 | Fictional Example |
Experimental Protocols
Protocol: Reaction Optimization using Design of Experiments (DoE)
Design of Experiments (DoE) is a statistical method for systematically varying multiple reaction parameters simultaneously to efficiently find the optimal conditions.[7] A full factorial design is a comprehensive approach where every combination of factors and their levels is tested.[1][2]
Objective: To maximize the yield of a Suzuki-Miyaura cross-coupling reaction.
1. Define Factors and Levels:
-
Identify the key reaction parameters (factors) that may influence the yield.
-
For each factor, define a high (+) and low (-) level.
| Factor | Low Level (-) | High Level (+) |
| Temperature (°C) | 80 | 100 |
| Catalyst Loading (mol%) | 1 | 2 |
| Base Equivalence | 1.5 | 2.0 |
2. Create the Experimental Design Matrix:
-
A full factorial design with 3 factors at 2 levels will require 2³ = 8 experiments.
| Experiment | Temperature | Catalyst Loading | Base Equivalence |
| 1 | - | - | - |
| 2 | + | - | - |
| 3 | - | + | - |
| 4 | + | + | - |
| 5 | - | - | + |
| 6 | + | - | + |
| 7 | - | + | + |
| 8 | + | + | + |
3. Perform the Experiments:
-
Execute the 8 reactions according to the conditions specified in the design matrix.
-
Ensure that all other reaction parameters (e.g., solvent, concentration, reaction time) are kept constant.
-
Carefully measure the yield for each experiment.
4. Analyze the Results:
-
Input the experimental yields into a statistical software package.
-
Analyze the main effects of each factor to understand its individual impact on the yield.
-
Examine the interaction effects between factors to identify any synergistic or antagonistic relationships.
-
Generate a predictive model to identify the optimal conditions for maximizing the yield.
5. Validate the Model:
-
Perform a reaction at the predicted optimal conditions to confirm the model's accuracy.
Visualizations
Troubleshooting and Optimization Workflow
Caption: A workflow for troubleshooting and optimizing organic synthesis reactions.
Design of Experiments (DoE) Workflow
Caption: A structured workflow for reaction optimization using Design of Experiments (DoE).
References
- 1. A step by step example of a full factorial design [experimentaldesignhub.com]
- 2. synthace.com [synthace.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Minimizing peak tailing in chiral HPLC of acidic compounds
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges in chiral High-Performance Liquid Chromatography (HPLC). This guide focuses on a common and often frustrating issue: minimizing peak tailing when analyzing acidic compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in chiral HPLC?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the end of the chromatogram.[1][2] In an ideal separation, peaks should be symmetrical and Gaussian in shape.[2][3] Peak tailing is problematic because it can obscure the separation of closely eluting enantiomers, leading to inaccurate quantification and reduced resolution.[4][5] An asymmetry factor (As) or tailing factor (Tf) greater than 1.2 is generally indicative of tailing.[4][6]
Q2: What are the most common causes of peak tailing for acidic compounds on chiral stationary phases (CSPs)?
A2: The primary cause of peak tailing for acidic compounds in chiral HPLC is often secondary interactions between the analyte and the stationary phase.[1][3] These undesirable interactions can stem from several sources:
-
Interaction with Residual Silanols: Many silica-based CSPs have residual silanol (B1196071) groups (Si-OH) on their surface.[3] These silanols can be acidic and interact with acidic analytes, leading to multiple retention mechanisms and, consequently, peak tailing.[6][7]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the acidic analyte, the analyte can exist in both ionized and un-ionized forms, which can interact differently with the stationary phase, causing peak broadening and tailing.[8]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes, including tailing.[4][7]
-
Extra-column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.[1][5]
Q3: How do polysaccharide-based chiral stationary phases interact with acidic analytes?
A3: Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose, are widely used for chiral separations.[9][10] The chiral recognition mechanism is complex and involves various interactions such as hydrogen bonding, dipole-dipole interactions, and π-π interactions within the chiral grooves of the polysaccharide structure.[11][12] For acidic analytes, it is crucial to control their ionization state to achieve optimal separation and peak shape. Unwanted interactions between the acidic analyte and the stationary phase can lead to peak tailing.[13]
Q4: Can temperature adjustments help in reducing peak tailing?
A4: Yes, temperature can influence peak shape. Increasing the column temperature generally improves peak efficiency and can lead to sharper peaks by reducing mobile phase viscosity and increasing mass transfer rates.[1][14] However, lower temperatures often enhance chiral selectivity.[1][14] Therefore, temperature should be carefully optimized for each specific separation. It's also important to ensure uniform temperature across the column, as temperature gradients can cause peak distortion.[15]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing issues with acidic compounds in chiral HPLC.
Issue 1: Peak tailing is observed for my acidic analyte.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting peak tailing.
Detailed Steps:
-
Rule out Column Overload:
-
Optimize the Mobile Phase:
-
Mobile Phase pH: For acidic compounds, ensure the mobile phase pH is sufficiently low (at least 1-2 pH units below the analyte's pKa) to keep the analyte in its protonated, un-ionized form.[6][16]
-
Acidic Additives: Add a small amount (typically 0.1-0.5%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase.[1][13][17] This helps to suppress the ionization of residual silanol groups on the stationary phase and the acidic analyte.[13]
-
Buffer Concentration: If using a buffer, ensure its concentration is adequate (typically 10-50 mM) to maintain a stable pH.[18][19]
-
-
Evaluate the Column:
-
Column Contamination: If the column has been used with basic modifiers previously, a "memory effect" might be altering its performance.[20] Flush the column with a suitable solvent.
-
Column Degradation: A sudden decline in performance or tailing on all peaks could indicate a void in the column packing or a blocked frit.[6][21] Consider replacing the column if flushing doesn't resolve the issue.
-
-
Inspect the HPLC System:
-
Extra-Column Volume: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly connected to avoid dead volume.[5]
-
Issue 2: The effect of mobile phase additives on peak shape.
The choice and concentration of acidic additives can significantly impact the peak shape of acidic compounds.
Data on Additive Effects:
| Additive | Typical Concentration | Effect on Peak Shape for Acidic Analytes |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Generally improves peak shape by suppressing silanol interactions and analyte ionization.[13][22] |
| Formic Acid | 0.1% (v/v) | A common alternative to TFA, also effective at improving peak symmetry.[17] |
| Acetic Acid | 0.1% (v/v) | Can be used to improve peak shape and resolution for acidic compounds.[13] |
Experimental Protocol: Optimizing the Acidic Additive
-
Prepare Mobile Phases: Prepare several batches of your mobile phase, each containing a different acidic additive (TFA, formic acid, acetic acid) at a concentration of 0.1%. Also, prepare a mobile phase with no additive as a control.
-
Column Equilibration: Equilibrate the chiral column with the first mobile phase (e.g., with 0.1% TFA) for at least 10-20 column volumes.
-
Injection and Analysis: Inject your acidic analyte standard and record the chromatogram.
-
Evaluation: Calculate the asymmetry factor of the peak.
-
Repeat: Flush the column thoroughly and repeat steps 2-4 for each of the other prepared mobile phases.
-
Comparison: Compare the peak shapes obtained with each additive to determine the optimal choice for your separation.
Key Signaling Pathways and Logical Relationships
The interaction between an acidic analyte and the stationary phase is a critical factor in peak tailing. The following diagram illustrates this relationship and the role of mobile phase pH.
Caption: Analyte-stationary phase interactions and the effect of pH.
This guide provides a foundational understanding and practical steps for minimizing peak tailing in the chiral HPLC of acidic compounds. For more specific issues, always refer to the column manufacturer's guidelines and consider the unique chemistry of your analyte.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromtech.com [chromtech.com]
- 9. chiraltech.com [chiraltech.com]
- 10. researchgate.net [researchgate.net]
- 11. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chromtech.com [chromtech.com]
- 16. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 17. chiraltech.com [chiraltech.com]
- 18. benchchem.com [benchchem.com]
- 19. hplc.eu [hplc.eu]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Low Efficacy of 2-(4-Phenylphenoxy)propanoic Acid in In-Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with the in-vitro efficacy of 2-(4-Phenylphenoxy)propanoic acid. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Low efficacy of a compound in in-vitro assays can stem from a variety of factors, ranging from compound-specific properties to experimental setup. This guide provides a systematic approach to identifying and resolving these issues.
Question: My 2-(4-Phenylphenoxy)propanoic acid is showing lower than expected activity in my cell-based assay. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors could contribute to the observed low efficacy. We recommend a stepwise approach to troubleshoot this issue, starting from the compound itself and moving to the specifics of your experimental protocol.
Step 1: Verify Compound Integrity and Handling
| Parameter | Recommendation | Troubleshooting Steps |
| Purity | ≥95% | - Verify the purity of your compound batch via HPLC or LC-MS. - If purity is low, consider repurification or sourcing from a different supplier. |
| Solubility | Ensure complete dissolution in your chosen solvent. | - Test solubility in various biocompatible solvents (e.g., DMSO, ethanol). - Use a solvent that ensures the compound stays in solution when diluted in culture medium. - Visually inspect for any precipitation after dilution. |
| Stability | Assess stability under storage and experimental conditions. | - Avoid repeated freeze-thaw cycles. - Protect from light if the compound is light-sensitive. - Consider performing a stability study in your assay medium at 37°C over the course of your experiment. |
| Stock Concentration | Accurate and verified. | - Double-check calculations for stock solution preparation. - If possible, confirm the concentration using a spectrophotometer if the compound has a chromophore. |
Step 2: Optimize Assay Conditions
| Parameter | Recommendation | Troubleshooting Steps |
| Compound Concentration | Test a broad range of concentrations. | - Perform a dose-response curve with a wide concentration range (e.g., from nanomolar to high micromolar) to determine the IC50 or EC50. |
| Incubation Time | Optimize the duration of compound exposure. | - Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal incubation time for observing an effect. |
| Cell Density | Ensure optimal cell seeding density. | - Titrate cell numbers to find a density that results in a robust assay window and avoids overgrowth or cell stress. |
| Serum Concentration | Evaluate the effect of serum proteins. | - Test assay performance with varying concentrations of serum (e.g., 0.5%, 2%, 10%) as compounds can bind to serum proteins, reducing their effective concentration. |
Step 3: Investigate Potential Biological Mechanisms
| Biological Factor | Troubleshooting Approach |
| Cell Line Specificity | - Test the compound on a panel of different cell lines to determine if the effect is cell-type specific. |
| Target Expression | - If the molecular target is known, verify its expression level in your cell line using techniques like qPCR or Western blotting. |
| Cellular Uptake/Efflux | - Low intracellular concentration may be due to poor membrane permeability or active efflux by transporters (e.g., P-glycoprotein). Consider using cell lines with known transporter expression profiles or using transporter inhibitors. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for 2-(4-Phenylphenoxy)propanoic acid?
A1: While specific solubility data for 2-(4-Phenylphenoxy)propanoic acid is not extensively published, compounds with similar structures are often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. It is crucial to ensure the final concentration of the solvent in the assay medium is non-toxic to the cells (typically ≤0.5% for DMSO).
Q2: Could the chemical structure of 2-(4-Phenylphenoxy)propanoic acid be related to its low efficacy?
A2: The structure of 2-(4-Phenylphenoxy)propanoic acid, a derivative of fenoprofen, suggests it may interact with cyclooxygenase (COX) enzymes. However, its efficacy will be highly dependent on the specific assay and biological system. The bulky phenylphenoxy group might sterically hinder its binding to certain targets or reduce its solubility and cell permeability.
Q3: How can I be sure my assay is performing correctly?
A3: Always include appropriate positive and negative controls in your experiments. A positive control should be a compound known to produce the expected effect in your assay, which will validate that the assay itself is working. A negative control (vehicle control) will help you determine the baseline response.
Experimental Protocols
Protocol 1: Dose-Response Experiment for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of 2-(4-Phenylphenoxy)propanoic acid in assay medium. Also, prepare a vehicle control (medium with the same final solvent concentration).
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions and controls.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a CO2 incubator.
-
Assay Readout: Perform the specific assay to measure the endpoint (e.g., cell viability using MTT or CellTiter-Glo, reporter gene expression).
-
Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: A typical experimental workflow for determining the IC50 of a compound in a cell-based assay.
Caption: A logical flow for troubleshooting low compound efficacy in in-vitro assays.
Technical Support Center: Degradation Profile and Stability Testing of 2-(4-Chlorophenyl)propanoic Acid Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 2-(4-Chlorophenyl)propanoic acid and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, particularly concerning stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound derivatives?
A1: The main stability concerns for this compound and its derivatives are degradation resulting from exposure to light (photodegradation), high temperatures (thermal degradation), oxidative conditions, and extreme pH (hydrolysis). The presence of the carboxylic acid and the chlorinated phenyl group makes the molecule susceptible to specific degradation pathways under these stress conditions.
Q2: What are the expected degradation pathways for this compound?
A2: Based on the chemical structure and data from similar arylpropionic acids, the following degradation pathways are anticipated:
-
Photodegradation: Exposure to UV light can lead to decarboxylation of the propionic acid side chain or dechlorination of the phenyl ring.
-
Oxidative Degradation: In the presence of oxidizing agents like hydrogen peroxide, hydroxylation of the phenyl ring is a likely degradation pathway.[1]
-
Thermal Degradation: At elevated temperatures, decarboxylation is a potential degradation route.[2]
-
Hydrolysis (under extreme pH): While generally stable, under harsh acidic or basic conditions, particularly at elevated temperatures, degradation can occur, potentially involving reactions of the carboxylic acid group.
Q3: How can I detect and quantify the degradation of my compound?
A3: A validated stability-indicating analytical method is crucial for detecting and quantifying degradation. The most common and reliable technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4] This method should be able to separate the parent compound from all potential degradation products and process-related impurities. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structure of the degradation products.
Q4: What is a suitable starting point for a stability-indicating HPLC method?
A4: A reversed-phase HPLC method is a good starting point. Here is a general protocol that can be optimized for your specific derivative:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like 0.1% phosphoric acid in water).[4]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 225 nm).[3]
-
Column Temperature: 30 °C.[3]
The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[3]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
HPLC Analysis Issues
Problem: I am observing peak tailing for my this compound derivative.
-
Cause: Peak tailing for acidic compounds is often due to secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.
-
Solution:
-
Use an end-capped C18 column or a column with a different stationary phase (e.g., phenyl or polar-embedded).
-
Adjust the mobile phase pH to be at least 2 pH units below the pKa of your compound to ensure it is fully protonated and in a single ionic form. The use of a buffer is highly recommended to maintain a consistent pH.
-
If the column is old or has been used with diverse samples, it might be contaminated. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
Problem: My retention times are shifting between injections.
-
Cause: Retention time variability can compromise the reliability of your results.
-
Solution:
-
Mobile Phase Inconsistency: Ensure your mobile phase is thoroughly mixed and degassed. If you are using an online mixer, check that the proportioning valves are working correctly. For buffered mobile phases, ensure the buffer concentration is adequate and the pH is stable.
-
Column Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even minor changes in the ambient temperature can affect retention times.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method.
-
Forced Degradation Study Issues
Problem: I am not observing any degradation under my stress conditions.
-
Cause: The stress conditions may not be stringent enough.
-
Solution: Increase the intensity of the stressor. This could involve:
-
Increasing the concentration of the acid, base, or oxidizing agent.
-
Raising the temperature.
-
Extending the duration of the stress exposure.
-
For photostability, ensure the light source provides sufficient energy as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2]
-
Problem: The compound degraded completely, and I cannot see the parent peak.
-
Cause: The stress conditions are too harsh.
-
Solution: Reduce the intensity of the stressor. The goal of a forced degradation study is to achieve partial degradation (typically 5-20%) to be able to observe the formation of degradation products.[5] You can:
-
Decrease the concentration of the stressor.
-
Lower the temperature.
-
Reduce the exposure time.
-
Data Presentation
The following tables present a hypothetical degradation profile for a this compound derivative based on typical results from forced degradation studies.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Parent Compound | Number of Major Degradation Products |
| 0.1 M HCl (60°C, 24h) | 8.5 | 2 |
| 0.1 M NaOH (60°C, 8h) | 15.2 | 3 |
| 6% H₂O₂ (RT, 24h) | 12.8 | 2 |
| Thermal (80°C, 48h) | 5.1 | 1 |
| Photolytic (ICH Q1B) | 18.9 | 4 |
Table 2: Chromatographic Data of Parent Compound and Major Degradants
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Parent Compound | 10.5 | 1.00 |
| Acid Degradant 1 | 7.2 | 0.69 |
| Acid Degradant 2 | 11.8 | 1.12 |
| Base Degradant 1 | 5.4 | 0.51 |
| Base Degradant 2 | 8.1 | 0.77 |
| Base Degradant 3 | 9.3 | 0.89 |
| Oxidative Degradant 1 | 9.9 | 0.94 |
| Oxidative Degradant 2 | 12.5 | 1.19 |
| Thermal Degradant 1 | 6.8 | 0.65 |
| Photo Degradant 1 | 4.3 | 0.41 |
| Photo Degradant 2 | 7.9 | 0.75 |
| Photo Degradant 3 | 11.2 | 1.07 |
| Photo Degradant 4 | 13.1 | 1.25 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw a sample, neutralize it with 1 M NaOH, and dilute for HPLC analysis.[4]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 8 hours. At appropriate time points, withdraw a sample, neutralize it with 1 M HCl, and dilute for HPLC analysis.[4]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw samples at appropriate time points and dilute for HPLC analysis.[4]
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 80°C for 48 hours. Also, reflux a solution of the drug substance in a neutral solvent at 80°C for 48 hours.[4]
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light as per ICH Q1B guidelines.[2]
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 150 x 4.6 mm, 5 µm.[3]
-
Mobile Phase A: 0.1% Phosphoric acid in water.[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 225 nm.[3]
-
Injection Volume: 10 µL.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[3]
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Troubleshooting Logic for HPLC Peak Tailing
Caption: Troubleshooting logic for HPLC peak tailing.
Signaling Pathways Modulated by Arylpropionic Acid Derivatives
Arylpropionic acid derivatives, including this compound, are known to exert their biological effects by modulating key signaling pathways.
-
Cyclooxygenase (COX) Pathway: These compounds are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes (COX-1 and COX-2). This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6][7]
Caption: Inhibition of the COX pathway by arylpropionic acids.
-
Peroxisome Proliferator-Activated Receptor (PPAR) Pathway: Some arylpropionic acid derivatives can also act as ligands for PPARs, which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[3][8][9] Activation of PPARs can lead to anti-inflammatory effects.
Caption: Modulation of the PPAR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]
- 4. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibuprofen - Wikipedia [en.wikipedia.org]
- 7. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 8. endocrine.org [endocrine.org]
- 9. Peroxisome proliferator-activated receptors (PPARs): nuclear receptors at the crossroads between lipid metabolism and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing impurities in 2-(4-Chlorophenyl)propanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Chlorophenyl)propanoic acid. Our goal is to help you identify and minimize impurities, ensuring the quality and integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent synthetic routes are the Friedel-Crafts reaction and the Willgerodt-Kindler reaction.
-
Friedel-Crafts Reaction: This route typically involves the reaction of chlorobenzene (B131634) with a 2-chloropropionyl precursor (e.g., 2-chloropropionyl chloride or ethyl 2-chloropropionate) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2]
-
Willgerodt-Kindler Reaction: This method starts with 4'-chloroacetophenone, which is reacted with sulfur and an amine, such as morpholine, followed by hydrolysis to yield the desired product.[3][4]
Q2: What are the primary impurities I should expect in the Friedel-Crafts synthesis of this compound?
A2: The primary impurities in the Friedel-Crafts synthesis are positional isomers: 2-(2-chlorophenyl)propanoic acid (ortho isomer) and 2-(3-chlorophenyl)propanoic acid (meta isomer). The desired product is the para isomer. Due to the directing effects of the chlorine atom on the benzene (B151609) ring, the para isomer is typically the major product.[5] The formation of di-substituted products (polyalkylation) is also a possibility, though generally less significant with deactivating groups like chlorine.
Q3: How can I minimize the formation of isomeric impurities in the Friedel-Crafts reaction?
A3: The ratio of isomers can be influenced by the reaction conditions. To favor the formation of the desired para-isomer, consider the following adjustments:
-
Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para-isomer.
-
Catalyst: The choice and amount of Lewis acid catalyst can affect the regioselectivity.
-
Solvent: Non-polar solvents may increase the selectivity for the para-isomer.
Q4: What are the potential byproducts in the Willgerodt-Kindler synthesis route?
A4: Impurities in the Willgerodt-Kindler reaction can arise from incomplete reaction or side reactions. Potential byproducts include:
-
Unreacted 4'-chloroacetophenone.
-
The intermediate thioamide (if hydrolysis is incomplete).
-
Other sulfur-containing byproducts.
The reaction is known for sometimes having poor yields and requiring high temperatures, which can lead to degradation products.[1]
Q5: What analytical techniques are recommended for identifying and quantifying impurities in my product?
A5: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from its isomers and other impurities. A reverse-phase C18 column is often used.[6][7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile impurities and can provide structural information based on fragmentation patterns.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of the final product and any isolated impurities.
-
Mass Spectrometry (MS): MS provides molecular weight information and can be coupled with LC or GC for enhanced impurity identification.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Moisture Contamination (Friedel-Crafts) | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous Lewis acid catalyst. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For Friedel-Crafts, lower temperatures may be needed for selectivity but could decrease the reaction rate. For Willgerodt-Kindler, ensure the temperature is high enough for the reaction to proceed. |
| Poor Quality Reagents | Use high-purity starting materials and solvents. |
Issue 2: High Levels of Isomeric Impurities (Ortho/Meta) in Friedel-Crafts Synthesis
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Perform the reaction at a lower temperature to favor the formation of the para-isomer.[5] |
| Incorrect Stoichiometry of Catalyst | Optimize the molar ratio of the Lewis acid catalyst. |
| Inappropriate Solvent | Experiment with less polar, anhydrous solvents to potentially improve the regioselectivity.[5] |
Issue 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Presence of Close-Boiling/Eluting Isomers | For isomeric impurities, purification by standard distillation or crystallization may be challenging. Preparative HPLC or fractional crystallization might be necessary. |
| Residual Starting Materials | Ensure the reaction goes to completion. Utilize extraction and washing steps during the work-up to remove unreacted starting materials. |
| Oily Product Instead of Solid | If the product is an oil, it may be due to the presence of impurities. Try to purify a small sample by column chromatography to obtain a seed crystal for crystallization. |
Experimental Protocols
Key Experiment: Synthesis via Friedel-Crafts Reaction (Illustrative)
This protocol provides a general method for the synthesis of this compound.
Materials:
-
Chlorobenzene
-
2-Chloropropionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (B109758) (DCM) as solvent
-
Hydrochloric acid (HCl), water, and a suitable extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, suspend anhydrous AlCl₃ in dry DCM.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 2-chloropropionyl chloride in dry DCM to the stirred suspension.
-
After the addition is complete, add chlorobenzene dropwise at a low temperature.
-
Allow the reaction to stir at a controlled temperature (e.g., 0-5 °C) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by carefully pouring it over crushed ice and HCl.
-
Separate the organic layer, and extract the aqueous layer with the chosen extraction solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Key Experiment: HPLC Method for Impurity Profiling
This is a general HPLC method that can be optimized for your specific needs.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)[6][8] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[6][8] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV detector at an appropriate wavelength (e.g., 225 nm)[6][8] |
| Injection Volume | 10-20 µL |
Visualizations
Caption: Experimental workflow for synthesis, analysis, and purification.
Caption: Troubleshooting common issues in the synthesis.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. public.pensoft.net [public.pensoft.net]
- 9. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Adjusting mobile phase for better chiral resolution of propanoic acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chiral separation of propanoic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of propanoic acids, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing poor or no enantiomeric resolution?
A1: Inadequate enantiomeric resolution is a frequent challenge in chiral chromatography. Several factors could be contributing to this issue:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used for profens, but the optimal choice is compound-specific.[1]
-
Incorrect Mobile Phase Composition: The type and ratio of organic modifiers (e.g., alcohols, acetonitrile) and the presence and concentration of additives can significantly impact selectivity.[1][2]
-
Suboptimal Temperature: Temperature affects the thermodynamics of the chiral recognition process, and an unsuitable column temperature can lead to a loss of resolution.[1]
-
Incompatible pH of the Mobile Phase: For acidic compounds like propanoic acids, the mobile phase's pH influences the analyte's ionization state, which in turn affects its interaction with the CSP.[1][3]
Q2: My peaks are tailing. What could be the cause, and how can I fix it?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or other chromatographic issues.
-
Analyte-Silanol Interactions: Residual silanol (B1196071) groups on the silica (B1680970) support of the stationary phase can interact with the acidic propanoic acid, causing tailing.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak shape issues.[1]
Solutions:
-
Add an Acidic Modifier: Incorporating a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid (typically 0.1%) into the mobile phase can suppress the ionization of both the analyte and residual silanol groups, reducing secondary interactions and improving peak shape.[1][2]
-
Adjust Mobile Phase pH: For acidic compounds, a lower pH (e.g., around 3) often improves peak shape.[1][3]
-
Reduce Sample Concentration: Try diluting your sample to avoid overloading the column.[1]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[1]
Q3: My retention times are shifting between injections. What should I do?
A3: Shifting retention times can indicate a lack of system equilibration or changes in the mobile phase.
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs, especially after changing the mobile phase composition.[4]
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention.[1]
-
Mobile Phase Instability: The mobile phase composition may change over time due to the evaporation of volatile components.[1]
Solutions:
-
Ensure the column is equilibrated for a sufficient time with the mobile phase until a stable baseline is achieved.
-
Use a column oven to maintain a constant and consistent temperature.[1]
-
Prepare fresh mobile phase daily and keep the solvent reservoirs covered to minimize evaporation.
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase for the chiral HPLC separation of propanoic acids?
A1: A common approach for profens on polysaccharide-based CSPs is a normal-phase mobile phase consisting of a mixture of a hydrocarbon (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), often with a small amount of an acidic additive (e.g., 0.1% TFA or acetic acid) to improve peak shape.[1][2] For reversed-phase separations, a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or an alcohol is often used.[3][5]
Q2: How do acidic additives improve the resolution of propanoic acids?
A2: Acidic additives, such as TFA or acetic acid, play a crucial role in the chiral separation of acidic compounds like propanoic acids. They work by suppressing the ionization of the carboxylic acid group on the analyte. This ensures that the analyte interacts with the chiral stationary phase in a consistent, non-ionized form, which often leads to better peak shapes and improved enantioselectivity. A small quantity, often as low as 0.01% to 0.1%, is typically sufficient.[2]
Q3: What is the role of the alcohol modifier in normal-phase chromatography?
A3: In normal-phase chiral separations, the alcohol modifier (e.g., isopropanol, ethanol) is a critical component of the mobile phase. It competes with the analyte for polar interaction sites on the stationary phase. The type and concentration of the alcohol can significantly influence both the retention time and the enantioselectivity of the separation. Increasing the alcohol content generally reduces retention times but may also affect the resolution.[2]
Q4: When should I consider using a chiral mobile phase additive (CMPA)?
A4: Using a chiral mobile phase additive (CMPA) is an alternative to using a chiral stationary phase. In this technique, a chiral selector is dissolved in the mobile phase and separation occurs on an achiral column.[6] This approach can be considered when a suitable chiral column is not available or when you want to explore different separation mechanisms. Vancomycin is an example of a CMPA that has been used for the successful enantioseparation of profen drugs on an achiral NH2 column.[6][7]
Q5: How does temperature affect the chiral separation of propanoic acids?
A5: Temperature is a critical parameter in chiral chromatography as it influences the thermodynamics of the interaction between the enantiomers and the chiral stationary phase. Both increasing and decreasing the temperature can improve resolution, and the effect is often compound-dependent.[4] Therefore, it is a valuable parameter to screen during method development. It is recommended to use a column oven to maintain a stable and controlled temperature for reproducible results.
Data Presentation
Table 1: Effect of Mobile Phase pH on Ibuprofen Enantiomer Resolution
| Mobile Phase pH | Retention Time (R-Ibuprofen) | Retention Time (S-Ibuprofen) | Resolution (Rs) | Reference |
| 3.0 | < 8 min | < 8 min | "Very good" | [3] |
| 4.7 | 19.80 min | 23.49 min | 2.46 | [3][8] |
| 6.1 | No Separation | No Separation | 0 | [3] |
| As observed, a lower pH of 3.0 provided good resolution with significantly shorter retention times compared to a pH of 4.7. At a pH of 6.1, no separation was achieved. |
Table 2: Example Mobile Phases for Chiral Resolution of Propanoic Acids
| Analyte | Chiral Stationary Phase | Mobile Phase | Detection | Reference |
| Ibuprofen | Chiralcel OJ-R | Acetonitrile / Water (35:65 v/v) | Mass Spectrometry | [5] |
| Ibuprofen | Chiral OVM | 20 mM Potassium Dihydrogen Phosphate (pH 3) / Ethanol | UV at 220 nm | [3] |
| Ketoprofen & Flurbiprofen | Chiralpak AD | n-Hexane / Ethanol with 0.01% TFA | UV at 260 nm | [2] |
Experimental Protocols
Protocol 1: General Method Development for Chiral Separation of a Propanoic Acid
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., a cellulose or amylose derivative).
-
Initial Mobile Phase Screening:
-
Normal Phase: Prepare a mobile phase of n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).[4]
-
Reversed Phase: Prepare a mobile phase of 20 mM Potassium Dihydrogen Phosphate buffer (adjusted to pH 3.0 with phosphoric acid) / Acetonitrile (50:50, v/v).
-
-
Initial Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 25°C.
-
Use UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Inject a 10 µL sample of the propanoic acid dissolved in the mobile phase.
-
-
Optimization Strategy:
-
If no or poor separation is observed, systematically vary the organic modifier concentration (e.g., for normal phase, adjust the isopropanol from 5% to 20%).[4]
-
If peaks are tailing, adjust the concentration of the acidic additive (e.g., from 0.05% to 0.2%).[4]
-
Evaluate the effect of temperature by testing at both lower (e.g., 15°C) and higher (e.g., 40°C) temperatures.[4]
-
If resolution is partial, try reducing the flow rate (e.g., to 0.7 or 0.5 mL/min).[4]
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Caption: Decision-making for mobile phase selection.
References
- 1. benchchem.com [benchchem.com]
- 2. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 3. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 2-(4-Chlorophenyl)propanoic Acid for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing 2-(4-Chlorophenyl)propanoic acid for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for biological assays?
This compound is a compound belonging to the arylpropionic acid class, a group known for its diverse biological activities, including anti-inflammatory properties.[1] Like many organic compounds with aromatic rings, it has limited aqueous solubility. For biological assays, which are typically conducted in aqueous environments (e.g., cell culture media, buffers), poor solubility can lead to several problems:
-
Precipitation: The compound may fall out of solution, leading to inaccurate and non-reproducible results.[2][3]
-
Underestimation of Potency: The actual concentration of the dissolved compound available to interact with the biological target may be much lower than the nominal concentration, causing an underestimation of its activity.[3]
-
Inaccurate Structure-Activity Relationships (SAR): Inconsistent solubility across a series of compounds can obscure the true relationship between chemical structure and biological activity.[3]
Q2: What are the initial steps for dissolving this compound?
The recommended initial approach is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for a wide range of organic compounds.[2] It is advisable to create a stock solution at a concentration of 10-50 mM in 100% DMSO.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
This is a frequent challenge when transitioning a compound from a high-concentration organic stock to an aqueous medium. Here are several troubleshooting strategies:
-
Decrease the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells.[4][5][6] Aim for a final DMSO concentration of less than 1%, and ideally below 0.1%, in your assay.[4][5][7]
-
Employ a Multi-Step Dilution Protocol: A gradual dilution can prevent the compound from "crashing out" of the solution.[2]
-
Use Solubilizing Agents: If dilution alone is insufficient, consider incorporating co-solvents, surfactants, or cyclodextrins to enhance solubility.[2][8]
Q4: How can cyclodextrins improve the solubility of my compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10][11][12] They can encapsulate hydrophobic molecules, such as this compound, forming inclusion complexes.[9][10][11] This encapsulation effectively increases the apparent aqueous solubility of the guest molecule, enhancing its stability and bioavailability in assays.[9][10][13]
Q5: How does pH influence the solubility of this compound?
As a carboxylic acid, the solubility of this compound is pH-dependent. At a pH below its acid dissociation constant (pKa), the carboxylic acid group will be protonated, making the molecule less soluble in aqueous solutions. Increasing the pH above the pKa will ionize the carboxylic acid group, which can increase its aqueous solubility.[2][14][15] However, for cell-based assays, it is crucial to maintain the pH within a physiological range (typically 7.2-7.4).[2]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer. | The compound has very low aqueous solubility and is crashing out of solution. | 1. Lower the final concentration of the compound. 2. Decrease the final DMSO concentration to <1%.[2] 3. Use a pre-warmed buffer. 4. Employ a multi-step dilution protocol (see Experimental Protocols). 5. Consider using a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD).[2] |
| The media in my cell culture plate becomes cloudy over time. | The compound is slowly precipitating out of the cell culture medium. | 1. The compound concentration may be too high for long-term stability in the medium. Try a lower concentration. 2. The presence of salts or proteins in the media could be affecting solubility. 3. Ensure the incubator has proper humidification to prevent evaporation, which can concentrate the compound. |
| Inconsistent results between experimental replicates. | The compound is not fully dissolved, leading to variations in the effective concentration. | 1. Visually inspect all solutions for any signs of precipitation before use. 2. Vortex or sonicate the stock solution before making dilutions. 3. Prepare fresh dilutions for each experiment. |
| Low or no biological activity observed. | The actual concentration of the dissolved compound is much lower than the nominal concentration. | 1. Confirm the solubility of the compound in the assay buffer at the desired concentration. 2. Consider using a higher concentration of a solubilizing agent. 3. If possible, measure the concentration of the dissolved compound using an analytical technique like HPLC. |
Quantitative Data Summary
The following table summarizes recommended final DMSO concentrations for in vitro assays to minimize cytotoxicity.
| DMSO Concentration | Effect on Cells | Recommendation |
| < 0.1% | Generally considered safe for most cell lines.[4][5] | Ideal for sensitive and primary cell cultures. |
| 0.1% - 0.5% | Tolerated by many robust cell lines.[5][6] | A common working range, but a vehicle control is essential. |
| > 1% | Can cause significant cytotoxicity and affect cell signaling.[7][16] | Not recommended for most cell-based assays. |
Experimental Protocols
Protocol 1: Multi-Step Dilution for Aqueous Solutions
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the 10 mM stock in 100% DMSO to create intermediate stock solutions (e.g., 1 mM, 100 µM).
-
To prepare the final working concentration, add a small aliquot of the appropriate intermediate stock solution to the pre-warmed aqueous assay buffer while vortexing to ensure rapid mixing.
-
Visually inspect the final solution for any signs of precipitation.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a 10% (w/v) solution of HP-β-CD in your aqueous biological buffer.
-
Add the powdered this compound directly to the HP-β-CD solution to achieve the desired final concentration.
-
Vortex or sonicate the mixture until the compound is fully dissolved. This may take some time.
-
Sterile-filter the final solution before use in cell culture experiments.
Visualizations
Caption: Troubleshooting workflow for solubilizing this compound.
Caption: Potential signaling pathway involving arylpropionic acid derivatives.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. research.aston.ac.uk [research.aston.ac.uk]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Efficacy comparison of ibuprofen and other propionic acid derivatives
An Objective Comparison of the Efficacy of Ibuprofen (B1674241) and Other Propionic Acid Derivatives for Researchers and Drug Development Professionals.
This guide provides a comprehensive comparison of the efficacy and safety profiles of ibuprofen and other commonly used propionic acid derivatives, namely naproxen, ketoprofen, and flurbiprofen. The information is compiled from a range of clinical trials and meta-analyses to support researchers, scientists, and drug development professionals in their understanding of these nonsteroidal anti-inflammatory drugs (NSAIDs).
Propionic acid derivatives exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of pain, inflammation, and fever.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[1] The analgesic and anti-inflammatory actions of these drugs are largely due to the inhibition of COX-2, while the common gastrointestinal side effects are often linked to the inhibition of COX-1.[1]
References
A Comparative Guide to the Validation of an RP-HPLC Method for 2-(4-Chlorophenyl)propanoic acid Analysis Against ICH Guidelines
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2-(4-Chlorophenyl)propanoic acid, with a direct comparison of its performance against the internationally recognized ICH Q2(R2) guidelines.
This document presents a detailed experimental protocol for the method validation, alongside supporting data. The validation encompasses critical parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness, demonstrating the method's suitability for its intended purpose in a quality control environment.
Chemical Structure and Analytical Workflow
The analyte at the center of this validation is this compound, a compound often used as a building block in pharmaceutical synthesis. Its chemical structure is depicted below.
A Comparative Analysis of the Anti-inflammatory Potential of 2-(4-Chlorophenyl)propanoic Acid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory activity of 2-(4-Chlorophenyl)propanoic acid and its structurally related analogues. The information presented herein is supported by experimental data from preclinical studies to aid in the evaluation of these compounds for potential therapeutic applications.
Introduction
2-Arylpropanoic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes. By blocking the conversion of arachidonic acid to prostaglandins, these compounds effectively reduce inflammation, pain, and fever. Structural modifications to the 2-arylpropanoic acid scaffold can significantly influence the potency, selectivity, and overall pharmacological profile of these agents. This guide focuses on derivatives of this compound, exploring how alterations to the core structure impact their anti-inflammatory efficacy.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of this compound and its analogues have been evaluated in various in vivo and in vitro models. The following tables summarize the available quantitative data to facilitate a direct comparison of their performance.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard assay to assess the acute anti-inflammatory activity of novel compounds. The table below presents the percentage of edema inhibition for a notable analogue compared to the standard drug, diclofenac.
Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Administration | Time Point (hours) | % Edema Inhibition | Reference |
| Analogue 1 (2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid) | 10 | Intraperitoneal (14 days) | 4 | Significant reduction (p < 0.001) | [1][2][3] |
| 20 | Intraperitoneal (14 days) | 4 | Significant reduction (p < 0.001) | [1][2][3] | |
| 40 | Intraperitoneal (14 days) | 4 | Significant reduction (p < 0.001) | [1][2][3] | |
| Diclofenac (Reference) | 25 | Intraperitoneal (14 days) | 4 | 7.7 ± 1.3% (remaining edema) | [3] |
Note: Specific percentage inhibition values for Analogue 1 were not provided in the source material, but the reduction in edema was statistically significant compared to the control group.
In Vitro Cyclooxygenase (COX) Inhibition
The primary mechanism of action for arylpropanoic acids is the inhibition of COX-1 and COX-2 enzymes. The IC50 values, representing the concentration of a compound required to inhibit 50% of enzyme activity, are crucial indicators of potency and selectivity.
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Ibuprofen (Analogue Example) | Data varies by assay | Data varies by assay | ~0.2 |
| Diclofenac (Reference) | Data varies by assay | Data varies by assay | ~3 |
| Celecoxib (COX-2 Selective Reference) | ~25.74 | ~0.32 | ~80.43 |
Note: Specific IC50 values for this compound were not found in the searched literature. Data for related arylpropanoic acids are provided for context.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for the key assays cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of a test compound.[1][2][3]
-
Animals: Male Wistar rats (150-200 g) are typically used. Animals are acclimatized for at least one week before the experiment with free access to food and water.
-
Induction of Inflammation: A 1% solution of carrageenan in saline is prepared. A volume of 0.1 mL of this solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Drug Administration: The test compounds, a reference drug (e.g., diclofenac), and a vehicle control are administered, often intraperitoneally, at specified doses. Administration can be a single dose prior to carrageenan injection or repeated daily for a sub-acute study.
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at various time points after induction (e.g., 1, 2, 3, and 4 hours). A plethysmometer is used for this measurement.
-
Data Analysis: The percentage of paw edema is calculated using the formula: % Edema = [(V_t - V_0) / V_0] * 100 Where V_t is the paw volume at time t and V_0 is the initial paw volume. The percentage of inhibition of edema is then calculated by comparing the edema in the treated groups to the control group.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.
-
Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), test compounds, reference inhibitors (e.g., ibuprofen, celecoxib), and an appropriate buffer system are required.
-
Assay Procedure: a. In a 96-well plate, the reaction buffer, enzyme (either COX-1 or COX-2), and cofactors are added. b. Various concentrations of the test compounds or reference inhibitors are added to the wells. A control group with no inhibitor is included. c. The plate is pre-incubated to allow the inhibitor to bind to the enzyme. d. The enzymatic reaction is initiated by adding arachidonic acid. e. The reaction is incubated at 37°C for a defined period.
-
Detection: The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a suitable dose-response curve.
Visualizing Experimental and Biological Pathways
To further clarify the processes described, the following diagrams illustrate the experimental workflow for evaluating anti-inflammatory activity and the key signaling pathway involved.
Caption: Workflow for in vivo and in vitro anti-inflammatory assays.
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.
Conclusion
The available data indicates that structural modification of the this compound scaffold can lead to compounds with significant anti-inflammatory activity. The pyrrole-containing analogue, in particular, has demonstrated potent in vivo efficacy after repeated administration, suggesting a promising avenue for further development. A comprehensive understanding of the structure-activity relationship requires more extensive comparative studies, including the determination of COX-1/COX-2 inhibitory profiles for a wider range of analogues. The experimental protocols and pathways detailed in this guide provide a framework for such future investigations, which are crucial for the design of novel anti-inflammatory agents with improved therapeutic indices.
References
- 1. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Ibuprofen Brands for Researchers and Drug Development Professionals
An objective analysis of the performance and bioequivalence of various ibuprofen (B1674241) formulations, supported by experimental data, to guide research and development.
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is available in numerous branded and generic formulations. While regulatory bodies ensure the bioequivalence of generic drugs to their brand-name counterparts, subtle differences in formulation can influence pharmacokinetic profiles, dissolution rates, and impurity profiles. This guide provides a comprehensive head-to-head comparison of different ibuprofen brands, drawing upon publicly available data to inform researchers, scientists, and drug development professionals.
Comparative Pharmacokinetic Analysis
The bioequivalence of different ibuprofen formulations is primarily assessed by comparing their pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC). While many generic and branded ibuprofen products are bioequivalent in terms of the total drug exposure (AUC), significant variations can exist in the rate of drug absorption (Cmax and Tmax), which can impact the onset of therapeutic action.
A study comparing a new soft gelatin capsule formulation of ibuprofen with standard sugar-coated tablets and a fast-dissolving ibuprofen lysinate formulation found that the soft gelatin capsule had a significantly greater Cmax and a shorter Tmax compared to the standard tablet, indicating faster absorption.[1] However, the extent of absorption (AUC) was comparable among the formulations.[1] Another study comparing three different ibuprofen formulations—a test capsule, and two reference tablets (Advil® and Alivium®)—concluded that they were bioequivalent with respect to both the rate and extent of absorption, as the 90% confidence intervals for Cmax and AUC ratios were within the FDA's acceptance range of 80-125%.[2]
Similarly, a bioequivalence study of three 400 mg ibuprofen formulations (Eudorlin® extra, Nurofen® forte, and Migränin®) found them to be bioequivalent in terms of AUC.[3][4] However, Eudorlin® extra exhibited a higher Cmax and a shorter Tmax compared to the other two formulations.[3][4] These findings highlight that while different brands may deliver the same total amount of drug, the speed of delivery can vary, a critical factor for indications like acute pain relief.
Table 1: Comparative Pharmacokinetic Parameters of Different Ibuprofen Formulations
| Formulation/Brand | Dosage | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Study Population |
| Soft Gelatin Capsule | 400 mg | Significantly Greater than Tablet | Significantly Shorter than Tablet | Comparable to Tablet | 26 healthy male volunteers |
| Standard Sugar-Coated Tablet | 400 mg | - | - | - | 26 healthy male volunteers |
| Ibuprofen Lysinate Tablet | 400 mg | Similar to Soft Gelatin Capsule | Similar to Soft Gelatin Capsule | Comparable to Soft Gelatin Capsule | 26 healthy male volunteers |
| Test Capsule (Cardinal Health) | 400 mg | 114.24% of Reference 1 | Shorter than Reference 1 | 98.97% of Reference 1 | Healthy human volunteers |
| Reference 1 (Advil®) | 2 x 200 mg tablets | - | - | - | Healthy human volunteers |
| Reference 2 (Alivium®) | 2 x 200 mg tablets | 108.38% of Reference 2 | - | 100.79% of Reference 2 | Healthy human volunteers |
| Eudorlin® extra | 400 mg | 36.62 | 1.14 | Within 80-125% of Nurofen® forte | Healthy subjects |
| Nurofen® forte | 400 mg | 32.92 | 1.82 | - | Healthy subjects |
| Migränin® | 400 mg | 30.87 | 1.78 | Within 80-125% of Nurofen® forte | Healthy subjects |
| Doloraz® (Suspension) | 100 mg/5 mL | 10.05 ± 1.84 | 0.90 ± 0.58 | 29.78 ± 11.33 | 24 healthy volunteers |
| Brufen® (Suspension) | 100 mg/5 mL | 9.92 ± 2.13 | 0.80 ± 0.42 | 30.34 ± 9.72 | 24 healthy volunteers |
Note: Data is synthesized from multiple studies and direct comparison across all brands may not be feasible due to variations in study design and populations.
In Vitro Dissolution Studies
Dissolution testing is a critical in vitro method to predict the in vivo performance of a drug product. Studies have shown that both branded and generic ibuprofen tablets can exhibit comparable dissolution profiles. One study comparing the dissolution rate of branded (Brufen®) and generic ibuprofen coated tablets found no significant differences.[5] Another in vitro bioequivalence study on two generic brands of ibuprofen 200 mg tablets in the Iranian market showed that while both brands released more than 80% of the drug in 60 minutes, only one was confirmed to be a complete substitute for the reference brand based on the similarity factor (f2).[6]
A study evaluating different brands of ibuprofen tablets marketed in Mekelle, Ethiopia, found that all brands met the pharmacopeial specifications for dissolution, releasing more than 80% of the drug within 60 minutes.[7] However, statistically significant differences in the mean drug release were observed at different time points, suggesting potential bio-inequivalence among the products.[7]
Impurity Profiling
Impurities in pharmaceutical products can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. While regulatory agencies set strict limits on impurities, their presence and profile can vary between different brands. Forced degradation studies on ibuprofen soft gelatin capsules have identified several impurities resulting from the interaction of ibuprofen with excipients like polyethylene (B3416737) glycol (PEG), sorbitol/sorbitan, and glycerol (B35011) by-products.[8] The identification and characterization of these impurities are crucial for ensuring the safety and stability of the final product.
Experimental Protocols
Pharmacokinetic Bioequivalence Studies
A typical bioequivalence study for ibuprofen formulations involves a randomized, open-label, single-dose, crossover design in healthy adult volunteers.[2][9][10]
Methodology:
-
Subject Recruitment: Healthy male and female volunteers meeting specific inclusion and exclusion criteria are enrolled.
-
Randomization and Dosing: Subjects are randomly assigned to a sequence of treatments, receiving a single oral dose of the test and reference ibuprofen formulations, separated by a washout period of at least 5-7 days.[2][10]
-
Blood Sampling: Blood samples are collected at predetermined time points over a 24-hour period after drug administration.[2]
-
Plasma Analysis: The concentration of ibuprofen in plasma samples is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data.
-
Statistical Analysis: Statistical tests are performed to compare the pharmacokinetic parameters of the test and reference products to determine bioequivalence.
In Vitro Dissolution Testing
Dissolution testing is performed using a USP-approved apparatus, typically a paddle-type apparatus (USP Apparatus 2).[11]
Methodology:
-
Apparatus Setup: The dissolution apparatus is set up with a specified volume of dissolution medium (e.g., 900 mL of phosphate (B84403) buffer at pH 7.2) maintained at a constant temperature (37 ± 0.5°C).[11]
-
Sample Introduction: The ibuprofen tablet or capsule is placed in the dissolution vessel.
-
Sampling: Aliquots of the dissolution medium are withdrawn at specified time intervals (e.g., 5, 10, 15, 20, 25, and 30 minutes) and replaced with fresh medium.[11]
-
Analysis: The concentration of dissolved ibuprofen in the samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[5][12]
-
Data Analysis: The percentage of drug dissolved at each time point is calculated to generate a dissolution profile.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of ibuprofen and a typical workflow for a bioequivalence study.
Caption: Ibuprofen's mechanism of action via COX-1 and COX-2 inhibition.
Caption: Workflow for a typical bioequivalence study of ibuprofen formulations.
References
- 1. medscape.com [medscape.com]
- 2. Comparative bioavailability of three ibuprofen formulations in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. Bioequivalence study of three ibuprofen formulations after single dose administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]
- 6. IN VITRO BIOEQUIVALENCE STUDY ON TWO GENERIC BRANDS OF IBUPROFEN 200 MG TABLET IN IRAN MARKET - Studies in Medical Sciences - مجله مطالعات علوم پزشکی [umj.umsu.ac.ir]
- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 8. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. rjptonline.org [rjptonline.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Profen Drugs
This guide offers a comprehensive comparison of analytical methods for the quantification of profen drugs, a major class of non-steroidal anti-inflammatory drugs (NSAIDs). It is designed for researchers, scientists, and drug development professionals to facilitate the selection of appropriate analytical techniques. The focus is on providing a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, supported by experimental data from various validation studies.
Data Presentation: A Comparative Analysis of Analytical Methods
The selection of an analytical method for profen drug quantification depends on factors such as required sensitivity, specificity, and the nature of the sample matrix. The following tables summarize the performance characteristics of various validated methods for ibuprofen (B1674241) and ketoprofen, two of the most common profen drugs.
Table 1: Performance Characteristics of Analytical Methods for Ibuprofen
| Analytical Method | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | LOD (µg/mL) | LOQ (µg/mL) | Matrix | Reference |
| HPLC-UV | 25 - 100 mg/L | 98.2 - 101.5% | < 2.0% | 5.0 - 5.2 mg/L | 17.0 - 17.4 mg/L | Pharmaceutical | [1] |
| HPLC-UV | 0.78 - 100 | 98 - 102% | ≤ 6% | - | 1.56 | Human Plasma | [2] |
| HPLC-MS/MS | 0.1 - 60 | Meets requirements | Meets requirements | - | - | Neonate Plasma | [3] |
| Chiral LC-MS/MS | 0.05 - 50 | 96.7 - 104.2% | ≤ 7.9% | - | 0.05 | Dog Plasma | [4] |
| RP-HPLC | 2 - 10 | 99.0 - 100.8% | - | - | - | Tablets | [5] |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation, "-": Data not available in search results.
Table 2: Performance Characteristics of Analytical Methods for Ketoprofen
| Analytical Method | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | LOD (µg/mL) | LOQ (µg/mL) | Matrix | Reference |
| HPLC-UV | 3 - 100 | - | 0.11 - 0.47% | - | 2.4 | Cell Culture Media | [6] |
| HPLC-UV | - | - | - | 0.53 ppm | 1.77 ppm | Pharmaceutical | |
| LC-MS/MS | - | 99.97 - 104.67% | - | 0.0001 | 0.0005 | - | |
| RP-HPLC | - | 88.03 ± 0.3% | < 13% | 0.01 | - | Human Plasma |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation, "-": Data not available in search results.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are typical protocols for the analysis of profen drugs using HPLC-UV and LC-MS/MS.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Ibuprofen Enantiomers
This method is suitable for the enantioseparation and determination of ibuprofen in pharmaceutical samples.[1]
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: α-acid glycoprotein (B1211001) (AGP) column (10 cm × 4.0 mm × 5 µm).[1]
-
Mobile Phase: 100 mM phosphate (B84403) buffer (pH 7.0).[1]
-
Flow Rate: 0.7 mL/min.[1]
-
Detection Wavelength: 225 nm.[1]
-
Injection Volume: 5 µL.[1]
-
Sample Preparation:
-
Prepare a stock solution of (±)-ibuprofen in the mobile phase.
-
For pharmaceutical tablets, crush a tablet and dissolve the powder in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
Linearity: Assessed by preparing standard solutions at different concentrations (e.g., 25-100 mg/L). A correlation coefficient (R²) > 0.99 indicates good linearity.[1]
-
Accuracy: Determined by analyzing a standard solution of known concentration (e.g., 50 mg/L) and comparing the measured concentration to the true value.[1]
-
Precision: Evaluated by repeatedly injecting the same sample and calculating the relative standard deviation (RSD) of the peak areas.
-
Limit of Detection (LOD) and Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3 for LOD and 10 for LOQ.
-
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Ketoprofen
This method offers high sensitivity and selectivity, making it ideal for analyzing biological samples where profen drugs and their metabolites may be present at low concentrations.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 column (e.g., 100 × 4.6 mm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.01 M potassium dihydrogen phosphate (pH 3.5).
-
Flow Rate: 5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for profens.
-
Mass Spectrometry: Analysis is performed in Multiple Reaction Monitoring (MRM) mode. For Ketoprofen, the transition monitored is m/z 253.0 > 209.0.
-
Sample Preparation (from plasma):
-
To a plasma sample, add an internal standard (e.g., a deuterated analog).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant and reconstitute the residue in the mobile phase for injection.
-
-
Validation Parameters:
-
Linearity: Established by spiking blank plasma with known concentrations of the analyte to create a calibration curve.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on different days.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Recovery: Evaluated by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Mandatory Visualizations
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Pathway
Profen drugs, like other NSAIDs, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1]
Analytical Workflow for Profen Drug Analysis
The cross-validation of analytical methods for profen drugs involves a systematic workflow to ensure the reliability and consistency of results. This process typically includes sample preparation, instrumental analysis, and data comparison.
References
A Comparative Analysis of In-Vivo and In-Vitro Efficacy of 2-(4-Chlorophenyl)propanoic Acid Derivatives as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory efficacy of derivatives of 2-(4-Chlorophenyl)propanoic acid, focusing on both in-vitro biochemical assays and in-vivo animal models. The data presented herein is collated from preclinical studies to support researchers in the field of inflammatory diseases and drug discovery.
Introduction
Derivatives of this compound belong to the broader class of arylpropionic acids, a well-established group of non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic effects of these compounds are largely attributed to their inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. This guide will focus on a specific pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f) , which has shown significant anti-inflammatory and immunomodulatory effects in vivo.[1][2][3][4][5] While direct in-vitro COX inhibition data for Compound 3f is not available in the cited literature, it was structurally inspired by the selective COX-2 inhibitor, celecoxib.[3] Therefore, for the purpose of this comparative guide, we will present the robust in-vivo data for Compound 3f and reference the general mechanism of COX inhibition for this class of molecules.
In-Vivo Efficacy: Anti-Inflammatory and Immunomodulatory Effects
The in-vivo anti-inflammatory activity of Compound 3f was evaluated using the carrageenan-induced paw edema model in Wistar rats, a standard assay for acute inflammation.[1][2][3] Additionally, its immunomodulatory effects were assessed in a lipopolysaccharide (LPS)-induced systemic inflammation model.[1][2][3][4][5]
Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema
Compound 3f exhibited a significant, dose-dependent reduction in paw edema, particularly after repeated administration over 14 days.[1][3] The reference drug used in the study was Diclofenac (25 mg/kg).[1][2][3][4][5]
Table 1: In-Vivo Anti-Inflammatory Efficacy of Compound 3f in Rats (14-Day Repeated Dosing)
| Treatment Group | Dose (mg/kg) | Mean Edema (%) at 2h | Mean Edema (%) at 3h | Mean Edema (%) at 4h |
| Control (Saline) | - | 100 | 100 | 100 |
| Diclofenac | 25 | 14.5 | 11.2 | 7.7 |
| Compound 3f | 10 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Compound 3f | 20 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Compound 3f | 40 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| All tested doses of Compound 3f resulted in a statistically significant inhibition of paw edema at all time points (p < 0.001) compared to the control group. Specific percentage reductions for each dose were not detailed in the source text but were described as significant.[1] |
Immunomodulatory Effects in LPS-Induced Systemic Inflammation
Compound 3f demonstrated an ability to modulate key inflammatory cytokines. Following 14 days of treatment, the 40 mg/kg dose significantly decreased serum levels of the pro-inflammatory cytokine TNF-α.[1][2][3][4][5] Interestingly, the treatment also led to a significant increase in the anti-inflammatory cytokine TGF-β1, while levels of IL-10 were unaffected.[1][2][3][4][5]
Table 2: In-Vivo Immunomodulatory Efficacy of Compound 3f in Rats (40 mg/kg, 14-Day Dosing)
| Cytokine | Effect | Statistical Significance |
| TNF-α | Significantly Decreased | p = 0.032 |
| TGF-β1 | Significantly Increased | p = 0.045 |
| IL-10 | No significant change | - |
In-Vitro Efficacy: A Representative Mechanism
While specific IC50 values for Compound 3f are not provided in the literature, arylpropionic acid derivatives are known to function through the inhibition of COX enzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Table 3: Representative In-Vitro COX Inhibition Data for Selective Inhibitors
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference) | 14.7 | 0.05 | 294 |
| Compound 6b (Triazole Derivative) | 13.17 | 0.04 | 329 |
| Compound 6j (Triazole Derivative) | 12.5 | 0.04 | 312 |
| (Data from a study on different synthetic COX-2 inhibitors, presented for illustrative purposes of the mechanism of action.)[6] |
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound derivatives can be understood through their modulation of specific signaling pathways. The diagrams below illustrate the inflammatory cascade initiated by carrageenan and LPS, and the workflow for evaluating the compound's efficacy.
Caption: Mechanism of action in the carrageenan-induced edema model.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Ulcerogenic Threat: A Comparative Analysis of Arylpropionic Acids
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ulcerogenic potential of commonly used arylpropionic acid-derived nonsteroidal anti-inflammatory drugs (NSAIDs), including ibuprofen, naproxen, and ketoprofen (B1673614). The information presented is supported by experimental data from preclinical studies.
The therapeutic efficacy of arylpropionic acids in managing pain and inflammation is well-established. However, their use is frequently associated with a significant risk of gastrointestinal complications, most notably the development of peptic ulcers. This guide delves into the comparative ulcerogenic potential of these agents, offering a data-driven perspective for informed research and development.
Quantitative Comparison of Ulcerogenic Potential
The following table summarizes key findings from various preclinical studies investigating the ulcerogenic effects of ibuprofen, naproxen, and ketoprofen in rat models. It is important to note that a direct comparison is challenging due to variations in experimental designs across studies. The data presented should be interpreted with consideration of the different methodologies employed.
| Arylpropionic Acid | Animal Model | Dose and Administration | Key Ulcerogenic Findings |
| Ibuprofen | Wistar rats | 400 mg/kg, oral | Ulcer Index: 10.2 |
| Naproxen | Rats | 6 mg/kg, oral | 50% of animals developed ulcers |
| 18 mg/kg, oral | 100% of animals developed ulcers | ||
| S-naproxen | 120 mg/kg, oral | Substantial rise in ulcer score | |
| Ketoprofen | Wistar rats | 25, 50, 100 mg/kg, oral | Dose-dependent increase in gastric toxicity, with the racemate being more ulcerogenic than individual enantiomers |
| Racemic Ketoprofen | 40 mg/kg, oral | Clearly ulcerogenic in the small intestine and cecum |
Experimental Protocols
The assessment of ulcerogenic potential in preclinical settings typically involves the use of rodent models. A representative experimental protocol for an NSAID-induced gastric ulcer study is detailed below.
NSAID-Induced Gastric Ulcer Model in Rats
1. Animal Model:
-
Species: Male Wistar rats (or other specified strain)
-
Weight: 180-220 g
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water.
2. Experimental Groups:
-
Control Group: Receives the vehicle (e.g., 1% carboxymethyl cellulose) orally.
-
Test Groups: Receive varying doses of the arylpropionic acids (ibuprofen, naproxen, ketoprofen) suspended in the vehicle, administered orally.
-
Positive Control Group (Optional): Receives a known ulcerogenic agent like indomethacin.
3. Ulcer Induction:
-
Animals are fasted for 18-24 hours prior to drug administration, with continued access to water.
-
The respective drugs or vehicle are administered orally via gavage.
-
Following administration, animals are deprived of food but have access to water for a specified period (e.g., 4-6 hours).
4. Assessment of Gastric Lesions:
-
Animals are euthanized by a humane method (e.g., CO2 asphyxiation).
-
The stomachs are immediately excised, opened along the greater curvature, and gently rinsed with saline to remove gastric contents.
-
The gastric mucosa is examined for the presence of ulcers, erosions, and hemorrhages.
5. Ulcer Index Calculation:
-
The severity of gastric lesions is scored based on a predefined scale. A common scoring system is as follows:
-
0: No lesion
-
0.5: Redness
-
1: Spot ulcers
-
1.5: Hemorrhagic streaks
-
2: Ulcers ≥ 3 mm but ≤ 5 mm
-
3: Ulcers > 5 mm
-
-
The sum of the scores for each stomach is calculated to determine the ulcer index.
Visualizing the Path to Ulceration
To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing ulcerogenic potential and the key signaling pathways implicated in NSAID-induced gastric damage.
A Comparative Guide to the Synthesis of 2-Arylpropionic Acids: Benchmarking Modern Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-arylpropionic acids, a cornerstone of the non-steroidal anti-inflammatory drug (NSAID) market, has been a subject of intense research for decades. The drive for more efficient, cost-effective, and environmentally benign manufacturing processes has led to the development of numerous synthetic strategies. This guide provides an objective comparison of prominent methods for the synthesis of 2-arylpropionic acids, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their needs.
Executive Summary
This guide benchmarks three key approaches for the synthesis of 2-arylpropionic acids against the traditional multi-step synthesis, exemplified by the original Boots process for ibuprofen (B1674241). The methods evaluated are:
-
The BHC Green Synthesis of Ibuprofen: A highly atom-economical industrial process.
-
Palladium-Catalyzed Carbonylation: A versatile method for the synthesis of a range of 2-arylpropionic acids.
-
Biocatalytic Resolution: An enzymatic approach to produce enantiomerically pure (S)-2-arylpropionic acids.
The comparison highlights the evolution from lengthy, wasteful syntheses to streamlined, greener, and more efficient catalytic methods.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for each synthetic method, allowing for a direct comparison of their efficiency and effectiveness.
Table 1: Comparison of Synthetic Methods for Ibuprofen
| Method | Key Steps | Overall Yield (%) | Atom Economy (%) | Key Advantages | Key Disadvantages |
| Boots Process | 6 | < 40 | < 40 | Established, well-understood | Low atom economy, significant waste |
| BHC Process [1][2] | 3 | ~80 (99 with recycled acetic acid)[2] | ~80 (99 with recycled acetic acid)[2] | High atom economy, reduced waste[1][2] | Uses anhydrous HF (corrosive)[2] |
Table 2: Palladium-Catalyzed Synthesis of 2-Arylpropionic Acids
| Method | Substrate | Catalyst System | Overall Yield (%) | Key Features |
| One-Pot Heck Reaction & Hydroxycarbonylation [3][4][5] | Aryl Bromides | Pd(OAc)₂, NISPCDPP | 60 - 85[3][4] | One-pot, two-step procedure; good yields.[3][4][5] |
| Carbonylation of 1-Arylethanols [6][7] | 1-Arylethanols | Pd-C/PPh₃/TsOH/LiCl | High (TON up to 55,000)[6][7] | High turnover number and selectivity.[6][7] |
Table 3: Biocatalytic Resolution for Enantiomerically Pure (S)-2-Arylpropionic Acids
| Method | Substrate | Biocatalyst | Enantiomeric Excess (ee) (%) | Conversion (%) |
| Kinetic Resolution of Racemic Esters [8] | Racemic ethyl 2-arylpropionates | Esterase (Est924 mutant) | Up to 95 for (S)-ketoprofen[8] | High |
| Enantioselective Esterification [9] | (R,S)-Flurbiprofen | Immobilized Lipase B from Candida antarctica (CALB) | 89.6 for R-flurbiprofen methyl ester[9] | Varies with conditions |
Experimental Protocols
Detailed methodologies for the key synthetic approaches are provided below.
The BHC "Green" Synthesis of Ibuprofen
This three-step process represents a significant advancement in industrial green chemistry.[1][2]
Step 1: Friedel-Crafts Acylation Isobutylbenzene is reacted with acetic anhydride (B1165640) in the presence of anhydrous hydrogen fluoride (B91410), which acts as both a catalyst and a solvent. This step produces 4-isobutylacetophenone with high selectivity. The hydrogen fluoride is then recovered and recycled.[2]
Step 2: Catalytic Hydrogenation The 4-isobutylacetophenone is catalytically hydrogenated using a palladium catalyst to form the corresponding alcohol, 1-(4-isobutylphenyl)ethanol.
Step 3: Carbonylation The alcohol intermediate is then subjected to palladium-catalyzed carbonylation in the presence of carbon monoxide. This step introduces the carboxylic acid moiety, yielding ibuprofen.[7]
Palladium-Catalyzed One-Pot Synthesis of 2-Arylpropionic Acids via Heck Reaction and Hydroxycarbonylation[3][4][5]
This procedure allows for the synthesis of various 2-arylpropionic acids from aryl bromides in a single reaction vessel.
Materials:
-
Aryl bromide (1 mmol)
-
Pd(OAc)₂ (0.5 mol%)
-
Neoisopinocampheyldiphenylphosphine (NISPCDPP) ligand (2.0 mol%)
-
Dioxane (2 mL)
-
NEt₃ (1.5 mmol)
-
Ethene (20 bar)
-
Hexadecane (0.2 eq, internal standard)
-
HCl (6M, 83 μL)
-
Carbon monoxide (40 bar)
Procedure:
-
Heck Reaction: A pressure reactor is charged with Pd(OAc)₂, the NISPCDPP ligand, dioxane, NEt₃, the aryl bromide, and hexadecane.
-
The reactor is pressurized with 20 bar of ethene.
-
The reaction mixture is heated to 120 °C for 20 hours.
-
After cooling, a sample can be taken to determine the yield of the resulting styrene (B11656) via GC analysis.
-
Hydroxycarbonylation: 83 μL of 6M HCl is added to the reaction mixture.
-
The reactor is then pressurized with 40 bar of carbon monoxide.
-
The mixture is heated to 100 °C for 20 hours.
-
After cooling and depressurization, a sample is esterified with trimethylsilyl (B98337) diazomethane (B1218177) in methanol (B129727) for GC analysis to determine the overall yield of the 2-arylpropionic acid.
Biocatalytic Kinetic Resolution of Racemic Ethyl 2-Arylpropionates[8]
This method utilizes an engineered esterase for the enantioselective hydrolysis of racemic esters to produce enantiomerically enriched (S)-2-arylpropionic acids.
Materials:
-
Racemic ethyl 2-arylpropionate (e.g., ethyl naproxenate, ethyl ketoprofenate)
-
Engineered whole-cell catalyst expressing a mutant esterase (e.g., M3 variant of Est924)
-
Potassium phosphate (B84403) buffer (50 mM, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
A reaction mixture is prepared containing the potassium phosphate buffer, the racemic ethyl 2-arylpropionate, and DMSO to aid in substrate solubility.
-
The whole-cell catalyst is added to the reaction mixture.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) with shaking.
-
The reaction progress is monitored by periodically taking samples and analyzing the conversion and enantiomeric excess of the product and remaining substrate by chiral HPLC.
-
The reaction is stopped once the desired conversion and enantiomeric excess are achieved.
-
The product is extracted from the reaction mixture and purified. The whole-cell catalyst can often be recovered and reused for multiple cycles.
Mandatory Visualization
The following diagrams illustrate the generalized workflows for the chemical and biocatalytic synthesis of 2-arylpropionic acids.
Conclusion
The synthesis of 2-arylpropionic acids has undergone a remarkable transformation, moving from inefficient, multi-step processes to highly efficient, atom-economical, and stereoselective methods. The BHC process for ibuprofen stands as a landmark achievement in industrial green chemistry, demonstrating that environmental responsibility and economic viability can be synergistic. Palladium-catalyzed carbonylation offers a versatile and efficient route to a variety of profens, with one-pot procedures enhancing practicality. For the production of enantiomerically pure NSAIDs, which often exhibit superior therapeutic profiles, biocatalytic resolution has emerged as a powerful and sustainable technology. The choice of synthetic route will ultimately depend on the specific target molecule, desired scale of production, and the relative importance of factors such as cost, enantiomeric purity, and environmental impact. This guide provides the foundational data and protocols to inform such critical decisions in the research and development of 2-arylpropionic acid-based pharmaceuticals.
References
- 1. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 2. epa.gov [epa.gov]
- 3. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids | MDPI [mdpi.com]
- 5. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-(4-Chlorophenyl)propanoic acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(4-Chlorophenyl)propanoic acid, a halogenated organic compound. Adherence to these procedures is critical to protect personnel and the environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. This substance can cause skin, eye, and respiratory irritation.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
Personal Protective Equipment (PPE): Personnel must wear appropriate PPE to prevent exposure. This includes:
-
Eye Protection: Safety goggles or a face shield.[2]
-
Skin Protection: Chemical-resistant gloves and protective clothing.[2]
-
Respiratory Protection: If dust or aerosols can be generated, use a particulate filter respirator.[2]
Spill Containment and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
For Solid Spills:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure proper ventilation.[3]
-
Containment: Carefully sweep the spilled solid material.[2] If appropriate, moisten the material slightly to prevent dusting.[2]
-
Collection: Place the swept material into a clearly labeled, covered plastic container for disposal.[2]
For Liquid Formulation Spills:
-
Evacuate and Secure: Evacuate the area and control entry.[3]
-
Eliminate Ignition Sources: Remove any potential sources of ignition from the vicinity.[3]
-
Absorption: Absorb the liquid with an inert material, such as vermiculite, dry sand, or earth.[3]
-
Collection: Place the absorbent material into a sealed, labeled container for disposal.[3]
-
Decontamination: After cleanup is complete, ventilate and wash the area thoroughly.[3]
Disposal Procedures
As a halogenated organic acid, this compound must be disposed of as hazardous waste.[4][5] Do not let this chemical enter the environment.[2]
-
Waste Segregation: This compound is classified as a halogenated organic waste.[4] It should be collected in a designated, properly labeled waste container for halogenated organics.[6][4] These containers are often color-coded (e.g., green).[4] Do not mix with non-halogenated organic waste or inorganic waste.[4]
-
Labeling: The waste container must be clearly labeled with its contents, including the full chemical name.[6] Do not use abbreviations or chemical formulas.[6] The label should also include the word "Waste".[6]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The container must be kept tightly closed.[1]
-
Final Disposal: The disposal of this compound must be conducted through a licensed hazardous waste disposal company.[8] Always consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]
Summary of Safety and Disposal Information
| Parameter | Specification | Source(s) |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, protective clothing, particulate filter respirator (if needed). | [1][2] |
| Handling Environment | Well-ventilated area or chemical fume hood. | [2][6] |
| Spill Cleanup (Solid) | Sweep into a covered plastic container; moisten to prevent dusting if appropriate. | [2] |
| Spill Cleanup (Liquid) | Absorb with inert material (vermiculite, sand) and place in a sealed container. | [3] |
| Waste Classification | Halogenated Organic Waste. | [4][5] |
| Waste Container | Designated, sealed, and clearly labeled container for halogenated organic waste. | [6][4] |
| Disposal Method | Through a licensed hazardous waste disposal company, following all local, regional, and national regulations. | [7][8] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. nj.gov [nj.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
